Product packaging for Chlorin e6 dimethylester(Cat. No.:CAS No. 197444-89-6)

Chlorin e6 dimethylester

Cat. No.: B3113701
CAS No.: 197444-89-6
M. Wt: 624.7 g/mol
InChI Key: NPPMFOPRYHLUDZ-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorin e6 dimethylester (CAS 197444-89-6) is a chlorophyll-derived natural chlorin that serves as a critical synthetic intermediate for developing advanced photosensitizers used in photodynamic therapy (PDT) and cancer research . This compound is a foundational building block for the synthesis of various chlorin-based photosensitizers, enabling researchers to create conjugated derivatives with improved targeting and therapeutic efficacy . Studies on similar chlorin e6 derivatives have demonstrated that these compounds function as potent photosensitizers by generating cytotoxic reactive oxygen species (ROS) upon light activation, leading to significant photodamage to cellular structures and cancer cell death . The hydrophobic nature of the dimethyl ester form makes it an ideal starting material for chemical modifications, allowing for the development of specialized photosensitizers that can be incorporated into modern drug delivery systems like nanoemulsions to overcome solubility limitations and enhance biodistribution . Researchers utilize this compound to create novel conjugates for investigating and treating various cancers, including pancreatic carcinoma and lung adenocarcinoma, with specific cellular localization patterns observed in lysosomes and endosomes . This compound is provided with guaranteed purity >95% and should be stored at room temperature, protected from light, to maintain stability . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40N4O6 B3113701 Chlorin e6 dimethylester CAS No. 197444-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O6/c1-9-21-17(3)25-14-27-19(5)23(11-12-31(41)45-7)34(39-27)24(13-32(42)46-8)35-33(36(43)44)20(6)28(40-35)16-30-22(10-2)18(4)26(38-30)15-29(21)37-25/h9,14-16,19,23,37-38H,1,10-13H2,2-8H3,(H,43,44)/t19-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPMFOPRYHLUDZ-CVDCTZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization

Regioselective Esterification Techniques for Carboxylic Acid Groups

Chlorin (B1196114) e6 possesses three distinct carboxylic acid groups at positions 13¹, 15², and 17³, each exhibiting different reactivity. The selective esterification of these groups is crucial for controlling the molecule's properties. The dimethyl ester of chlorin e6 is commonly synthesized by treating chlorin e6 with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. mdpi.comworldscientific.com This method preferentially esterifies the carboxylic acid groups at the 15 and 17 positions.

Under acidic conditions, the imine nitrogens of the chlorin e6 macrocycle become protonated, which deactivates the electronically conjugated 13¹-carboxyl group towards esterification. worldscientific.com This differential reactivity allows for the regioselective synthesis of the 15²,17³-dimethyl ester in high yield. worldscientific.comnih.gov Researchers have also prepared and fully characterized the three possible regioisomers of chlorin e6 dimethyl esters, each with a single carboxylic acid group at the 13-, 15¹-, or 17²-position, by chemically modifying chlorophyll-a. worldscientific.com The specific structures of these isomers were confirmed using mass spectrometry, NMR, and visible absorption spectra. worldscientific.com

For instance, the 15¹,17²-dimethyl ester can be obtained through regioselective methods. worldscientific.com The ability to selectively protect two of the three carboxylic acid groups as methyl esters is a key step in synthesizing various derivatives, as the remaining free carboxylic acid can then be targeted for further modifications.

Conjugation Strategies for Enhanced Biological Interactions

To improve the biological performance of chlorin e6 dimethylester, various molecules have been conjugated to its macrocycle. These modifications aim to alter properties such as water solubility, cellular uptake, and target specificity.

Amino Acid Conjugation: Positional Isomerism and Synthetic Pathways

The conjugation of amino acids to the chlorin e6 macrocycle has been a significant area of research. The site of conjugation—positions 13¹, 15², or 17³—plays a critical role in the resulting compound's biological activity. researchgate.net It has been demonstrated that standard peptide coupling reactions (using reagents like DCC or EDC with a base) with chlorin e6 lead to conjugation at the 15²-carboxylic acid. nih.gov This occurs via a 13¹,15²-anhydride intermediate. nih.gov

The synthesis of specific regioisomers has been achieved through carefully designed synthetic routes. For example, to synthesize the 13¹-mono-lysylchlorin e6 trimethyl ester, chlorin e6 is first converted to its 15²,17³-dimethyl ester. lsu.edu The remaining 13¹-carboxylic acid is then coupled with a Boc-protected lysine (B10760008) methyl ester, followed by deprotection. lsu.edu Conversely, studies have shown that the 13¹-substituted conjugates of chlorin e6 are generally the most cytotoxic. researchgate.netlsu.edu

The differential reactivity of the carboxylic acid groups has been exploited to synthesize various di-substituted amino acid conjugates as well. worldscientific.comnih.gov For example, bis-conjugates with aspartate at the 13¹,17³- and 15²,17³-positions have been regioselectively synthesized. nih.gov

Conjugate Amino Acid Conjugation Position(s) Key Synthetic Feature
13¹-mono-lysylchlorin e6 trimethyl esterLysine13¹Protection of 15² and 17³ positions as methyl esters prior to coupling. lsu.edu
15²-aspartylchlorin e6Aspartic Acid15²Proceeds via a 13¹,15²-anhydride intermediate using standard coupling agents. nih.gov
13¹,17³-di-aspartylchlorin e6Aspartic Acid13¹, 17³Involves selective protection and coupling strategies. nih.gov
15²,17³-di-aspartylchlorin e6Aspartic Acid15², 17³Regioselective synthesis targeting the two more reactive carboxyl groups. nih.gov

Carbohydrate Conjugation: Oligosaccharide Linker Design (e.g., Maltotriose)

Glycoconjugation is another strategy to modify this compound. acs.orgnih.gov The covalent attachment of saccharides can enhance water solubility and influence biological interactions. nih.gov One notable example is the conjugation of maltotriose (B133400), a glucose-based oligosaccharide, to this compound. acs.orgnih.gov

The synthesis of a maltotriose-chlorin e6 conjugate often involves a linker to connect the two moieties. A tetraethylene glycol (TEG) spacer has been successfully used for this purpose. acs.orgnih.gov The synthetic protocol involves several steps:

N-glycosylation of propargyl amine to maltotriose to introduce an ethynyl (B1212043) group. acs.orgnih.gov

Reaction of the resulting alkyne-functionalized maltotriose with an azido- and tosylate-functionalized TEG via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. acs.orgnih.gov

Finally, an SN2 esterification reaction between the tosylated TEG-maltotriose linker and this compound is carried out using cesium carbonate in dry N,N-dimethylformamide. acs.org

This approach yields a water-soluble maltotriose-TEG-chlorin e6 conjugate. acs.orgnih.gov

Bioactive Molecule Conjugation (e.g., Curcumin)

Conjugating other bioactive molecules to this compound can create synergistic effects. Curcumin (B1669340), a natural compound with known anticancer properties, has been successfully conjugated to chlorin e6. mdpi.comnih.gov

The synthesis of chlorin e6-curcumin derivatives typically involves:

Selective esterification of chlorin e6 to its dimethyl ester. mdpi.comnih.gov

Synthesis of a curcumin derivative with a linker, for example, by reacting curcumin with glutaric anhydride (B1165640) to introduce a carboxylic acid group. nih.gov

Activation of the this compound's remaining carboxylic acid using coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

Coupling of the activated chlorin e6 derivative with the modified curcumin. mdpi.com

Linkers such as 2,2'-(ethane-1,2-diylbis(oxy))bis(ethan-1-amine) (monoPEG) and 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid (diPEG) have been used to connect the two molecules. mdpi.com These conjugates have shown enhanced dark cytotoxicity compared to the parent chlorin e6 molecule, likely due to the contribution of curcumin. mdpi.com

Boron Polyhedra and Carborane Conjugation

The incorporation of boron clusters, such as carboranes, into the chlorin e6 structure has been explored to create agents for potential dual applications in photodynamic therapy and boron neutron capture therapy (BNCT). nih.govresearchgate.netnih.gov

The synthesis of carboranyl-chlorin e6 conjugates often starts with methylpheophorbide a. nih.gov The exocyclic ring is opened with ethylenediamine (B42938) to form an amide derivative. nih.gov This is followed by alkylation of the resulting amino group with a carborane-containing reagent, such as 1-trifluoromethanesulfonylmethyl-1-carba-closo-dodecaborate cesium. nih.govscienceopen.com This yields a chlorin e6 13(1)-N-{2-[N-(1-carba-closo-dodecaboran-1-yl)methyl]aminoethyl}amide-15(2), 17(3)-dimethyl ester. nih.govscienceopen.complos.org

Metal complexes of these carboranylchlorins, containing Pd(II), Sn(IV), or Zn(II) in the chlorin macrocycle, have also been synthesized. researchgate.net These modifications have been shown to improve the efficacy of the chlorin derivatives as photosensitizers. researchgate.net

Boron Conjugate Type Starting Material Key Reagents Resulting Conjugate
Carboranyl-chlorin e6Methylpheophorbide aEthylenediamine, 1-trifluoromethanesulfonylmethyl-1-carba-closo-dodecaborate cesiumChlorin e6 13(1)-N-{2-[N-(1-carba-closo-dodecaboran-1-yl)methyl]aminoethyl}amide-15(2), 17(3)-dimethyl ester nih.govscienceopen.complos.org
Metalated Carboranyl-chlorin e6Chlorin e6 metal complexes1-trifluoromethanesulfonylmethyl-1-carba-closo-dodecaborate cesiumMetal complexes (Pd, Sn, Zn) of carboranylchlorins researchgate.net

Amide Derivative Synthesis: Stereochemical Considerations and Isomerism

The synthesis of amide derivatives of chlorin e6 provides another avenue for modifying its properties. These are often prepared by the nucleophilic opening of the exocyclic E-ring of pheophorbide a or its methyl ester using primary aliphatic amines. researchgate.netisuct.ru This reaction typically occurs under mild conditions, for example, in chloroform (B151607) with gentle heating. researchgate.net

This method yields 13¹-N-alkylamide-15²,17³-dimethyl esters of chlorin e6. isuct.ru The length of the alkyl chain of the amine can be varied to modulate the hydrophobicity of the resulting derivative. researchgate.net For instance, amines with 4 to 12 carbon atoms have been used. researchgate.net

Stereochemical considerations are important, particularly regarding the chiral centers at positions 17 and 18 of the chlorin macrocycle. X-ray crystallography has confirmed that in chlorin e6 trimethyl ester, the methyl propionate (B1217596) and methyl substituents at these positions are mutually trans. nih.govlsu.edu The synthesis of amide derivatives must account for the potential for creating diastereomers, and the characterization of these products often requires techniques like NMR spectroscopy to confirm their structure and stereochemistry. researchgate.net

Metal Complexation Chemistry: Synthesis of Macroheterocyclic Metal Complexes

The central cavity of the chlorin macrocycle can accommodate a variety of metal ions, leading to the formation of stable metal complexes. The synthesis of these complexes typically involves the reaction of this compound with a corresponding metal salt in an appropriate solvent. The nature of the inserted metal ion significantly influences the geometric, electronic, and photophysical properties of the resulting complex.

The complexation generally proceeds by treating the free-base chlorin with a metal salt, such as a metal acetate (B1210297) or chloride, in a solvent like chloroform, methanol, or acetic acid. For instance, the synthesis of zinc(II) complexes of chlorin e6 ester derivatives has been achieved in high yields (81-91%) using a domino Knoevenagel hetero-Diels-Alder reaction approach. researchgate.netnih.gov Similarly, complexes with metals like Nickel(II), Copper(II), Palladium(II), and Tin(IV) have been synthesized. mdpi.comresearchgate.net

Studies on a modified derivative, chlorin e6 13(N)-methylamide-15,17-dimethyl ester, revealed that the insertion of different metals (Zn, Cu, Ni) leads to varying degrees of acoplanarity of the macrocycle, following the series Ni > Cu > Zn. mdpi.com This structural distortion, in turn, affects the molecule's aromaticity and chirality. mdpi.com The synthesis of Pd(II) and Sn(IV) complexes has been reported in the context of creating boronated chlorin e6 conjugates, where the metal is introduced into the chlorin macrocycle before further modification. researchgate.net The stability of these metal complexes can be influenced by factors such as the ion's charge, size, and electronegativity, with Sn(IV) complexes being notably stable. researchgate.net

Table 1: Synthesis of this compound Metal Complexes

Metal Ion Typical Metal Salt Common Solvents Key Findings Citations
Zn(II) Zinc Acetate Dioxane, Acetic Acid High-yield synthesis (81-91%). researchgate.netnih.gov researchgate.netnih.gov
Cu(II) Copper(II) Acetate Chloroform/Methanol Influences macrocycle geometry and acoplanarity. mdpi.com mdpi.com
Ni(II) Nickel(II) Acetate Chloroform/Methanol Induces the highest degree of acoplanarity in the series Ni > Cu > Zn. mdpi.com mdpi.com
Pd(II) Palladium(II) Acetate Acetic Acid Synthesized as part of multi-component photosensitizers. researchgate.net researchgate.net
Sn(IV) Tin(IV) Chloride Acetic Acid Forms highly stable complexes, used in boronated derivatives. researchgate.net researchgate.net

Design and Synthesis of Novel this compound Derivatives

The chemical structure of this compound offers multiple sites for derivatization, enabling the rational design of new molecules with enhanced or specific properties. These synthetic efforts are broadly aimed at improving its characteristics for various applications by altering its solubility, permeability, and electronic properties.

During the synthesis and purification of chlorin e6 from natural sources like chlorophyll (B73375), process-related impurities can be formed. researchgate.net One such derivative that has been identified is Rhodin g7 7¹-ethyl ester. researchgate.net This compound is noteworthy because it originates from chlorophyll b, whereas chlorin e6 is derived from chlorophyll a. researchgate.net

The discovery of Rhodin g7 7¹-ethyl ester was facilitated by monitoring the intermediates formed during chlorin e6 synthesis using HPLC-mass spectrometry. researchgate.net Its structure, which had not been previously described, was elucidated through comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.net Unlike chlorin e6, rhodin g7 possesses a formyl group at the C7 position, and in this specific derivative, it exists as a 7¹-ethyl ester. researchgate.net The characterization of such process-related derivatives is crucial for ensuring the purity of the final chlorin e6 product and also provides access to novel chlorin structures for further investigation. researchgate.net Trivial names for chlorophyll derivatives, including chlorin-e6 and rhodin-g7, were historically established by Fischer. ingentaconnect.com

Table 2: Characterization of Rhodin g7 7¹-ethyl ester

Characteristic Description Analytical Method Citation
Origin Process-related impurity from chlorophyll b during chlorin e6 synthesis. HPLC-MS researchgate.net
Key Structural Feature Ethyl ester at the C7 formyl group (7¹-position). NMR, HRMS researchgate.net
Parent Compound Rhodin g7 - researchgate.netingentaconnect.com

A key objective in the design of chlorin e6 derivatives is the enhancement of their ability to permeate cell membranes. Since chlorin e6 itself has limited lipid solubility, strategies to increase its hydrophobicity (lipophilicity) are actively pursued. The esterification of the carboxylic acid groups to form this compound is a primary step in this direction. mdpi.com

Further hydrophobic modifications can be achieved through several synthetic routes:

Amidation: Introducing hydrophobic amide groups by reacting the carboxylic acid functions of chlorin e6 with various amines. For example, introducing alkyl chains of varying lengths (4-12 carbon atoms) via amide linkages has been shown to yield derivatives with good cell permeability. researchgate.net

Boronation: Conjugation with boron clusters, such as carboranes, significantly increases the lipophilicity of the chlorin molecule. These boronated derivatives have demonstrated a superior ability to permeate through the hydrophobic interior of lipid bilayer membranes compared to their non-boronated counterparts. nih.govscispace.com This enhanced membrane permeation is linked to higher biological efficacy. nih.gov

π-System Extension: Site-selective modification at the 3-vinyl group of the chlorin core can be used to attach aryl groups. This extension of the π-conjugated system serves to fine-tune the molecule's lipophilicity and has been shown to lead to higher cell permeability. nih.govacs.org

These strategies effectively modify the molecule's octanol-water partition coefficient (logP), a key indicator of lipophilicity. nih.gov By rationally designing these hydrophobic features, new this compound derivatives with optimized membrane interaction profiles can be synthesized.

Table 3: Hydrophobic Modification Strategies for Chlorin e6 Derivatives

Strategy Modification Effect on Permeability Citation
Amidation Introduction of hydrophobic alkyl amide groups. Improved cell permeability. researchgate.net
Boronation Conjugation with carborane cages. Significantly enhanced permeation through lipid bilayers. nih.govscispace.com
π-System Extension Coupling of aryl groups to the 3-vinyl position. Increased cellular permeability by adjusting lipophilicity. nih.govacs.org

Sophisticated Spectroscopic and Photophysical Characterization

Photophysical Property Evaluation Methodologies

The photophysical characteristics of a photosensitizer are the cornerstone of its function, dictating its efficiency in light absorption and subsequent energy or electron transfer processes. For chlorin (B1196114) e6 dimethylester, these properties are meticulously evaluated using a suite of sophisticated techniques.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the de-excitation pathway of the excited singlet state. The determination of Φf is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

For chlorin e6 and its derivatives, steady-state fluorescence spectroscopy is the primary tool. While specific data for the dimethylester is not extensively published, values for the parent compound, chlorin e6, provide a crucial reference. In phosphate-buffered saline (PBS), chlorin e6 exhibits a fluorescence quantum yield of 0.17, a value that is maintained even upon encapsulation within human serum albumin (HSA) nih.gov. In ethanol, a Φf of 0.16 has been reported omlc.orgphotochemcad.com. Studies on related derivatives, such as glucose conjugates, have shown that the fluorescence quantum yield tends to decrease with increasing molecular complexity rsc.org. The esterification at two of the carboxylic acid groups in chlorin e6 dimethylester may subtly influence the electronic distribution and vibrational modes of the molecule, potentially leading to slight variations in its fluorescence quantum yield compared to the parent compound.

Table 1: Fluorescence Quantum Yield (Φf) of Chlorin e6 in Different Environments

Compound Solvent/Environment Fluorescence Quantum Yield (Φf) Reference
Chlorin e6 Ethanol 0.16 omlc.orgphotochemcad.com
Chlorin e6 PBS 0.17 nih.gov
Chlorin e6@HSA PBS 0.17 nih.gov

The singlet oxygen quantum yield (ΦΔ) is arguably the most critical parameter for a photosensitizer intended for photodynamic applications. It measures the efficiency of generating cytotoxic singlet oxygen (¹O₂) from the ground state molecular oxygen via energy transfer from the photosensitizer's triplet state.

Two primary methods are employed for measuring ΦΔ for this compound:

Direct Luminescence Detection: This technique involves the direct measurement of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. walshmedicalmedia.com Time-resolved measurements allow for the determination of the singlet oxygen lifetime and quantum yield. walshmedicalmedia.com This is considered the most unambiguous method for ¹O₂ detection.

Indirect Chemical Trapping: This method uses a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (B146845) (DPBF) is a commonly used trap, where its reaction with ¹O₂ causes a decrease in its absorbance, which can be monitored spectrophotometrically. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin traps, can also be utilized to detect and quantify singlet oxygen.

This compound is reported to have a high singlet oxygen quantum yield of approximately 0.74. This high efficiency is a key feature, making it a potent generator of reactive oxygen species. For comparison, the parent chlorin e6 has a reported ΦΔ of 0.64 at physiological pH. nih.gov It has been noted that for many chlorin-based photosensitizers, the singlet oxygen quantum yield in weakly polar solvents is consistently around 0.55 ± 0.1. researchgate.net

Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of this compound and Related Compounds

Compound Solvent/Environment Singlet Oxygen Quantum Yield (ΦΔ) Reference
This compound Not Specified ~0.74
Chlorin e6 Physiological pH 0.64 nih.gov
Chlorin Photosensitizers Weakly Polar Solvents 0.55 ± 0.1 researchgate.net

The triplet state is the precursor to singlet oxygen generation. Therefore, its properties, such as lifetime (τT) and the quantum yield of its formation (ΦISC, or intersystem crossing rate), are of fundamental importance. Nanosecond transient absorption spectroscopy, also known as flash photolysis, is the benchmark technique for studying these properties. nih.govnih.gov

In a typical flash photolysis experiment, the sample is excited with a short laser pulse, and the subsequent decay of the triplet state is monitored by measuring the transient absorption changes at specific wavelengths. The triplet state lifetime is a measure of how long the molecule remains in this excited state, providing a window of opportunity for energy transfer to molecular oxygen. Chlorin e6 is known to possess a long-lived photoexcited triplet state. advancedbiochemicals.com While specific data for the monomeric dimethylester are scarce, a study on an unsymmetrical dimer containing a this compound moiety reported a long triplet lifetime of 464 µs. psu.edu The intersystem crossing (ISC) rate, which describes the efficiency of the transition from the lowest excited singlet state to the triplet state, can also be determined from these experiments. The high singlet oxygen quantum yield of this compound implies that the ISC process is highly efficient.

Fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range. nih.govresearchgate.net

The TCSPC method involves exciting the sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted fluorescence photon. By repeating this process millions of time, a histogram of photon arrival times is built, representing the fluorescence decay curve. Analysis of this curve yields the fluorescence lifetime(s). For the parent compound, chlorin e6, the fluorescence lifetime in PBS is 4.5 ns, which increases to 5.2 ns upon binding to HSA, indicating an interaction with the protein. nih.gov Studies on other metal-free chlorins in dimethylformamide (DMF) have reported lifetimes in the range of 5.4 to 7.5 ns. researchgate.net

Table 3: Fluorescence Lifetime (τf) of Chlorin e6 and Related Compounds

Compound Solvent/Environment Fluorescence Lifetime (τf) (ns) Reference
Chlorin e6 PBS 4.5 nih.gov
Chlorin e6@HSA PBS 5.2 nih.gov
Metal-free Chlorins DMF 5.4 - 7.5 researchgate.net

To gain deeper insight into complex systems where multiple fluorescent species or different molecular conformations may exist, more advanced techniques are employed.

Fluorescence Decay Associated Spectra (FDAS): This method combines time-resolved fluorescence decay measurements at multiple emission wavelengths. Global analysis of this data allows for the resolution of the emission spectra of individual components in a mixture, each associated with a specific decay lifetime. This technique is mentioned in the characterization of new chlorin e6 derivatives, highlighting its utility in dissecting complex photophysical behaviors. nih.govacs.org

Fluorescence Anisotropy: Time-resolved fluorescence anisotropy measurements provide information about the rotational mobility of a molecule. By exciting the sample with vertically polarized light, the polarization of the emitted fluorescence is measured over time. The decay of the anisotropy is related to the rotational correlation time of the molecule, which in turn depends on its size, shape, and the viscosity of its local environment. This technique has been used to study chlorin e6 in water-methanol solutions, revealing differences in anisotropy under one- and two-photon excitation. mdpi.com Such measurements are crucial for understanding how this compound interacts with larger structures like proteins or membranes.

Advanced Spectroscopic Analysis

Beyond standard photophysical characterization, advanced spectroscopic techniques provide detailed information about the electronic and conformational states of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is an essential tool for studying chiral molecules. Since chlorin e6 is derived from chlorophyll (B73375), it possesses inherent chirality, which gives rise to characteristic CD spectra. The CD spectra are sensitive to the conformation of the chlorin macrocycle and its aggregation state. researchgate.net Studies on a closely related derivative, chlorin e6 13(N)-methylamide-15,17-dimethyl ester, have utilized CD spectroscopy to investigate the significant effect of metal complexation on the chirality and conformation of the macrocycle. mdpi.comresearchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy measures the differential absorption of circularly polarized light in the presence of a strong magnetic field. Unlike natural CD, MCD can be observed for all molecules, not just chiral ones. It provides detailed information about the electronic states of a molecule, including those that may be weak or forbidden in conventional absorption spectra. acs.org The technique has been applied to derivatives of chlorin e6 to gain insight into their electronic and conformational states, often complemented by molecular orbital calculations to aid in the interpretation of the complex spectra. nih.govacs.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) for Conformational and Electronic States

Circular dichroism (CD) and magnetic circular dichroism (MCD) are powerful spectroscopic techniques for probing the chirality and electronic structure of molecules like this compound and its metal complexes. mdpi.comnih.gov

CD spectroscopy provides information about the three-dimensional arrangement of the molecule. The CD spectra of this compound and its derivatives are sensitive to the conformation of the macrocycle. mdpi.com The insertion of different metal ions, such as Zn, Cu, and Ni, into the chlorin core significantly influences the chirality of the resulting complexes. mdpi.com This is reflected in the CD spectra, where changes in the intensity and sign of the Cotton effects in the Soret and Q-band regions are observed. mdpi.com For instance, the introduction of a nickel ion can lead to a significant increase in the CD signal, which correlates with a greater distortion of the macrocyclic ring. mdpi.com The dissymmetry g-factor, a measure of chirality, also changes with metal complexation, indicating a clear relationship between the acoplanarity of the chlorin ring and its chiroptical properties. mdpi.com

MCD spectroscopy, on the other hand, offers insights into the electronic states of the molecule by measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field. nih.govacs.org For this compound and its analogues, MCD spectra typically show a characteristic reversed sign sequence (positive-to-negative with increasing energy) in the Q-band region. acs.org This pattern is indicative of a specific ordering of the highest occupied molecular orbitals (HOMOs). acs.org The interpretation of both CD and MCD spectra is often enhanced by quantum chemical calculations, which help to correlate the experimental data with the molecular and electronic structure of the compound. mdpi.comnih.gov

Table 1: Spectroscopic Parameters of this compound and its Metal Complexes in Chloroform (B151607)

CompoundUV/Vis λmax (nm)CD λmax (nm)
MADMECl404, 665405, 664
Zn-MADMECl415, 640416, 641
Cu-MADMECl408, 630410, 631
Ni-MADMECl405, 625407, 626

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HMBC 15N-1H) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. worldscientific.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the protons and carbons in the molecule. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly crucial for confirming the precise connectivity of atoms within the complex chlorin structure. worldscientific.com HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is essential for assigning the correct positions of substituents, such as the ester groups. worldscientific.com For instance, HMBC spectra can definitively identify the specific carboxylic acid groups at the 15- and 17-positions that have been esterified to form the dimethylester. worldscientific.com

Furthermore, ¹⁵N-¹H HMBC experiments can provide valuable information about the nitrogen environment within the macrocycle. mdpi.com The chemical shifts of the nitrogen atoms are sensitive to the electronic structure and coordination state of the chlorin ring. clockss.org Detailed analysis of 1D and 2D NMR data is often compared with quantum chemical calculations to validate the proposed structure. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of this compound and its derivatives, ensuring the correct chemical composition. mdpi.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govmdpi.com

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing a molecular ion peak (e.g., [M+H]⁺) that corresponds to the molecular weight of the compound. mdpi.com This is crucial for verifying the successful synthesis and purity of this compound. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.gov This level of precision is essential for distinguishing between compounds with similar nominal masses and for confirming the identity of newly synthesized derivatives.

Photochemical Behavior in Diverse Solvent Environments (e.g., Aqueous Media, Lipid Vesicles)

The photochemical properties of this compound are highly dependent on its surrounding environment. Understanding its behavior in different solvents, from aqueous media to lipid vesicles, is critical for its potential applications.

Analysis of Monomeric State Maintenance and Intermolecular Associations

In aqueous solutions, chlorin e6 and its derivatives have a tendency to form aggregates due to their hydrophobic nature. gist.ac.kr This aggregation can significantly alter their photophysical properties and reduce their photochemical activity. gist.ac.kr However, studies have shown that this compound can maintain its monomeric state when incorporated into lipid vesicles. researcher.life This is because the lipophilic environment of the lipid bilayer provides a suitable medium for the non-polar chlorin derivative, preventing intermolecular associations.

The maintenance of the monomeric state is crucial for preserving the optimal photophysical characteristics of the molecule, such as a high fluorescence quantum yield and efficient singlet oxygen generation. bsu.byscielo.br The fluorescence quantum yield and lifetime of this compound encapsulated in lipid vesicles are reportedly close to the maximum values observed in organic solvents. bsu.by This indicates that the lipid environment effectively isolates the individual chlorin molecules, allowing them to function independently and efficiently. The ability to remain as monomers in such systems is a key factor for their potential use in various light-driven applications.

Electrochemical Characterization Studies of Metal Complexes

Electrochemical studies of metal complexes of chlorin e6 derivatives provide valuable insights into their redox behavior and electronic properties. nih.gov These studies are often performed to understand how the central metal ion influences the electron transfer capabilities of the chlorin macrocycle.

The introduction of different metal ions, such as Zn(II), can alter the oxidation and reduction potentials of the chlorin complex. nih.gov These electrochemical parameters are important for predicting the behavior of these molecules in various applications, including their potential as photosensitizers. The electrochemical data, in conjunction with photophysical measurements, helps to build a comprehensive understanding of the structure-property relationships in these complex systems. nih.govresearchgate.net

Theoretical and Computational Studies in Chemical Research

Quantum Chemical Calculations (e.g., DFT Method) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the geometric and electronic properties of Chlorin (B1196114) e6 dimethylester and its derivatives. Researchers utilize DFT methods to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For instance, the ground state geometry of Chlorin e6 dimethylester and related compounds has been optimized using the B3LYP functional with a 6-31G(d) basis set.

A study on Chlorin e6 13(N)-methylamide-15,17-dimethyl ester and its metal complexes (Zn, Cu, Ni) employed the CAM-B3LYP/6–31 G(d,p) functional for geometry optimization. mdpi.com This process is crucial for subsequent calculations of other molecular properties. The adequacy of these computational models is often validated by comparing the calculated spectroscopic data (UV/Vis, CD, 1H, and 13C NMR) with experimental results. mdpi.com

These calculations provide insights into the total electron energy and the distribution of electron cloud density. For example, it was found that methyl esterification of Chlorin e6 can lead to a greater distortion of the conjugated aromatic rings of the porphyrin macrocycle. Furthermore, DFT calculations have been used to investigate the electronic structure of a lactone derivative of the 15²,17³-dimethyl ester of Chlorin e6, using the B3LYP hybrid correlation-exchange functional and a 6-31G(d,p) basis set. cyberleninka.ru

The following table summarizes the computational methods and basis sets used in DFT studies of this compound and its derivatives.

Compound StudiedDFT FunctionalBasis SetPurpose of Calculation
This compoundB3LYP6-31G(d)Ground state geometry optimization
Chlorin e6 13(N)-methylamide-15,17-dimethyl ester & complexesCAM-B3LYP6–31 G(d,p)Geometry optimization and spectroscopic validation
13¹,13³-Lactone derivative of 15²,17³-dimethyl ester of chlorin e6B3LYP6-31G(d,p)Geometry and electronic structure calculations

Molecular Orbital (MO) Calculations and Spectroscopic Interpretation

Molecular Orbital (MO) calculations are instrumental in understanding the electronic transitions that give rise to the characteristic absorption spectra of chlorins. These calculations help in the interpretation of experimental spectra, such as UV-visible, Magnetic Circular Dichroism (MCD), and Circular Dichroism (CD).

For a Zn(II) complex of a Chlorin e6 derivative, MO calculations were used to enhance the interpretation of MCD and CD spectra, providing information on the electronic and conformational states of the molecule. nih.gov Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. By calculating the excitation energies, researchers can predict the wavelengths of the Soret and Q-bands, which are characteristic features in the spectra of porphyrin-like molecules.

DFT calculations on various chlorin analogues have shown that the highest occupied molecular orbital (HOMO) is typically of the a₁ᵤ-type, using the D₄ₕ point group for spectroscopic notation. acs.org TD-DFT calculations generally correlate well with experimental spectra and affirm the applicability of Gouterman's four-orbital model to these chromophores. acs.org This model explains the electronic transitions in the visible region of the spectra of porphyrins and related macrocycles.

The table below shows a comparison of experimental and calculated spectral parameters for metal complexes of Chlorin e6 13(N)-methylamide-15,17-dimethyl ester in chloroform (B151607). mdpi.com

CompoundSoret band, λmax (nm)Q-band, λmax (nm)
MADMECl 409.0666.0
Zn-MADMECl 420.0651.0
Cu-MADMECl 412.2641.0
Ni-MADMECl 413.0633.0

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the structure-activity relationships of this compound and its derivatives. Molecular modeling investigations have revealed that the conformation of these molecules can significantly influence their biological efficacy.

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided search results, MD simulations have been employed to study the interaction of Chlorin e6 with human serum albumin, providing insights into its binding modes. nih.gov Such simulations can reveal how the protein environment affects the conformation of the chlorin macrocycle. nih.gov

For instance, 17³-substituted Chlorin e6 conjugates tend to adopt an L-shaped conformation. In contrast, regioisomers with substitutions at the 15² and 13¹ positions assume more extended conformations, with the 13¹ derivatives being nearly linear. nih.govnih.gov It is hypothesized that these extended and nearly linear conformations may facilitate more effective binding to biological targets, thereby enhancing their phototoxic effects. nih.govnih.gov This suggests that the conjugation site is a primary determinant of biological efficacy, likely due to its influence on the molecular conformation. nih.gov

The macrocyclic ring of this compound is not perfectly planar. The degree of this non-planarity, or acoplanarity, can be quantified by measuring the deviation of the macrocyclic atoms from a mean plane. This structural feature, along with aromaticity and chirality, is a key determinant of the molecule's properties.

A detailed study on Chlorin e6 13(N)-methylamide-15,17-dimethyl ester (MADMECl) and its metal complexes demonstrated a clear relationship between acoplanarity, aromaticity, and chirality. mdpi.com The insertion of different metal ions (Zn, Cu, Ni) into the macrocycle was found to systematically alter these properties. mdpi.com

Acoplanarity: The degree of acoplanarity was assessed by measuring the deviation of the macrocyclic ligand atoms from the plane of the intracyclic nitrogen atoms. The acoplanarity was found to increase in the order Zn < Cu < Ni for the metal complexes of MADMECl. mdpi.com

Aromaticity: The aromaticity of the macrocycle was evaluated using the Nucleus-Independent Chemical Shift (NICS) criterion. An increase in the aromaticity of the macrocycle was observed upon complex formation. Interestingly, the aromaticity of the inner conjugation pathway followed the same trend as acoplanarity (Ni > Cu > Zn), while the outer π-delocalization showed the reverse sequence. mdpi.com

Chirality: Chirality was experimentally evaluated using electron circular dichroism (CD) of the Soret and Q-bands, as well as the dissymmetry g-factor. These parameters were found to increase with an increasing degree of acoplanarity and aromaticity of the internal conjugation contour. mdpi.com

The following table presents data on the acoplanarity and dissymmetry g-factor for MADMECl and its metal complexes. mdpi.com

CompoundAcoplanarity (Å)Dissymmetry g-factor (Soret band)
MADMECl 0.230.00018
Zn-MADMECl 0.250.00016
Cu-MADMECl 0.320.00021
Ni-MADMECl 0.380.00025

Computational Modeling of Solvation Effects and Supramolecular Chirality

Computational models are employed to understand how the solvent environment influences the properties and behavior of this compound. The Polarizable Continuum Model (PCM) is a common approach to account for solvent effects in quantum chemical calculations. cyberleninka.ru This model treats the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of molecular properties in solution.

Studies on derivatives of Chlorin e6 have shown that solvation can lead to significant distortion of the molecular structure. mdpi.com Analysis of the energy parameters of solvation for a nickel complex of a Chlorin e6 derivative revealed that the interaction with solvent molecules can cause structural changes, which in turn may lead to an increase in optical activity. mdpi.com This phenomenon contributes to supramolecular chirality, where the chiral properties of a system are influenced by the surrounding environment. mdpi.com

The higher twisting ability of the nickel complex in a liquid crystal solvent was associated with a higher energy of interaction with the solvent molecules, as determined by quantum chemical calculations. mdpi.com This indicates that computational modeling of solvation is crucial for understanding and predicting the chiroptical properties of these molecules in different media.

Mechanistic Research on Reactive Oxygen Species Ros Generation and Cellular Interactions in Preclinical Models

Fundamental Photochemical Processes and Excited State Dynamics

The photodynamic activity of chlorin (B1196114) e6 dimethylester is initiated by the absorption of light, typically in the red region of the electromagnetic spectrum, with a characteristic absorption peak around 660 nm. This absorption event elevates the DMCe6 molecule from its ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing to a longer-lived excited triplet state (T₁). academie-sciences.fr

The triplet state is of paramount importance in photodynamic therapy due to its longer lifetime, which allows for interaction with surrounding molecules, particularly molecular oxygen (³O₂). academie-sciences.fr The efficiency of this process is described by the singlet oxygen quantum yield (ΦΔ), which for chlorin e6 derivatives is generally high, often exceeding 0.65. Specifically, chlorin e6 dimethylester exhibits a high singlet oxygen quantum yield of approximately 0.74. This high efficiency in generating the triplet state is a key factor in its potent photosensitizing capabilities.

Detailed Mechanism of Singlet Oxygen (¹O₂) Formation

The primary mechanism of ROS generation by this compound upon light activation is a Type II photochemical process. academie-sciences.fr In this process, the excited triplet state of the DMCe6 molecule transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of the highly reactive, electronically excited singlet state of oxygen (¹O₂), while the photosensitizer returns to its ground state, ready to be excited again. mdpi.comwalshmedicalmedia.com

The generation of singlet oxygen can be experimentally verified and quantified using specific quenchers like 1,3-diphenylisobenzofuran (B146845) (DPBF). mdpi.comnih.gov The irreversible reaction between DPBF and singlet oxygen leads to a decrease in DPBF's absorption, which can be monitored spectrophotometrically to determine the rate and quantum yield of ¹O₂ production. mdpi.comnih.gov The high singlet oxygen quantum yield of DMCe6 underscores its efficiency as a Type II photosensitizer.

Generation of Other Reactive Oxygen Species and Their Identification

While singlet oxygen is the predominant cytotoxic species generated by this compound, a Type I photochemical mechanism can also occur, leading to the formation of other reactive oxygen species. academie-sciences.fracademie-sciences.fr In the Type I pathway, the excited triplet state of the photosensitizer interacts directly with a substrate, such as a lipid or protein, through electron or hydrogen transfer. This results in the formation of radical ions or radicals. These species can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). academie-sciences.frd-nb.info

The presence of these other ROS can be detected using various probes. For instance, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a common probe used to detect total intracellular ROS production. nih.gov Studies have shown a dose-dependent increase in ROS levels in cells treated with chlorin e6 derivatives and light, confirming the generation of these species. nih.govfrontiersin.org The balance between Type I and Type II mechanisms can be influenced by factors such as the local oxygen concentration and the nature of the surrounding biomolecules. academie-sciences.fr

Investigation of Oxidative Damage to Intracellular Components

The reactive oxygen species generated by photoactivated this compound are highly reactive and have a short lifetime, meaning their damaging effects are confined to the immediate vicinity of the photosensitizer's localization within the cell. walshmedicalmedia.com These ROS can inflict oxidative damage on a wide array of essential cellular components, including lipids, proteins, and nucleic acids. d-nb.infoscienceopen.comnih.gov

Lipid peroxidation, the oxidative degradation of lipids, can compromise the integrity of cellular and organellar membranes, leading to increased permeability and disruption of cellular functions. scienceopen.com Oxidative damage to proteins can result in their denaturation, aggregation, and inactivation of enzymes. While direct DNA damage is less common due to the typical cytoplasmic localization of chlorin e6 derivatives, ROS can still cause DNA damage, potentially leading to the activation of DNA damage response pathways. d-nb.infofrontiersin.org This widespread oxidative damage ultimately triggers cell death pathways, such as apoptosis and necrosis.

Subcellular Localization Research

The efficacy and the specific mechanism of cell death induced by photodynamic therapy are heavily dependent on the subcellular localization of the photosensitizer. walshmedicalmedia.com The enhanced lipophilicity of this compound, due to the esterification of two carboxylic acid groups of chlorin e6, significantly influences its interaction with cellular membranes and its subsequent intracellular distribution. bsu.by

Accumulation Profiles in Lysosomes and Endosomes

Research has consistently shown that this compound and its derivatives tend to accumulate predominantly in the membranes of intracellular organelles. walshmedicalmedia.comibch.ru Multiple studies have identified lysosomes and endosomes as primary sites of accumulation for this compound in various cancer cell lines. ibch.ru This localization is significant because damage to lysosomal membranes can lead to the release of hydrolytic enzymes into the cytoplasm, a catastrophic event that can trigger apoptosis. ibch.ru Some studies also point to localization in the endoplasmic reticulum and Golgi apparatus. researchgate.net

Elucidation of Cell Membrane Penetration Mechanisms

The amphiphilic nature of this compound facilitates its passage across the plasma membrane. researchgate.net The initial interaction involves binding to the cell membrane, a process that can be observed within minutes of incubation. nih.govsemanticscholar.org Following this initial binding, the molecule is internalized into the cell. The exact mechanisms of uptake are complex and can involve passive diffusion due to its lipophilic character, as well as endocytic pathways. The moderately nonpolar nature of DMCe6 allows for high permeability through membrane structures. bsu.by Once inside the cytoplasm, it is distributed among various membranous structures, which then become the targets of its photoinduced damage. ibch.ru

Table of Research Findings on this compound

Table of Mentioned Chemical Compounds

Influence of Molecular Structure and Charge on Intracellular Distribution

The molecular structure and charge of chlorin derivatives significantly influence their intracellular distribution and, consequently, their photodynamic efficiency. The esterification of Chlorin e6 to form DME Ce6 enhances its lipophilicity, which is a key factor in its improved cellular uptake. Studies have shown that DME Ce6 demonstrates a higher rate of accumulation and a relatively uniform distribution within the cytoplasm of cells like K562. bsu.by

In comparison to Chlorin e6 (Ce6) and its trimethyl ester (TME), DME Ce6 exhibits distinct intracellular localization patterns. While Ce6 tends to accumulate in lysosomes, DME and TME are found more in the endoplasmic reticulum, Golgi complexes, and mitochondria. bsu.by The charge of the molecule also plays a pivotal role. For instance, positively charged derivatives of Chlorin e6 have shown more efficient internalization by cells due to favorable interactions with the negatively charged plasma membranes. mdpi.com The linear conformation and positive charge of some derivatives have been linked to significantly higher uptake in certain cell lines.

The method of administration, such as in solution versus in liposomal formulations, can affect the kinetics of cellular uptake but does not appear to alter the ultimate intracellular localization. bsu.by Regardless of the delivery method, esterified derivatives like DME Ce6 tend to localize in membrane structures and the cytoplasm. bsu.by

FeatureInfluence on Intracellular DistributionReference
Esterification (Lipophilicity) Enhances cellular uptake and retention. Promotes localization in the cytoplasm and membrane structures. bsu.by
Molecular Conformation Linear conformations can lead to higher cellular uptake.
Charge Positive charges can increase internalization through interaction with negatively charged cell membranes. mdpi.com
Formulation (e.g., Liposomes) Affects the rate of accumulation but not the final intracellular localization. bsu.by

Research into Cellular Fate Modulation

The cellular response to photodynamic therapy (PDT) with DME Ce6 is multifaceted, involving several distinct cell death pathways. The specific mechanism of cell death is often dependent on the photosensitizer's intracellular localization and the light dose administered.

Apoptosis Induction Pathways (e.g., Bcl-2, Cytochrome C Regulation)

A primary mechanism of cell death induced by DME Ce6-mediated PDT is apoptosis. This programmed cell death is often initiated through the intrinsic pathway, which involves the mitochondria. Studies have shown that derivatives of Chlorin e6 can lead to a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein cytochrome c. nih.govnih.gov This shift in the balance of Bcl-2 family proteins is a hallmark of the intrinsic apoptotic pathway. mdpi.com The release of cytochrome c from the mitochondria into the cytoplasm activates caspase cascades, ultimately leading to the execution of apoptosis. medchemexpress.com Research has demonstrated that Chlorin e6 derivatives can activate caspase-3, a key executioner caspase. medchemexpress.com

Apoptotic MarkerEffect of Chlorin e6 Derivative PDTReference
Bcl-2 Decreased expression nih.govnih.gov
Cytochrome C Increased release from mitochondria nih.govnih.gov
Caspase-3 Activation medchemexpress.com

Necrotic Cell Death Mechanisms

In addition to apoptosis, DME Ce6 can also induce necrotic cell death, particularly at higher concentrations or under specific conditions. nih.gov Necrosis is characterized by the loss of membrane integrity and the release of cellular contents into the surrounding tissue. Photoactivation of certain boronated derivatives of Chlorin e6 has been shown to cause rapid necrosis in tumor cells, even at nanomolar concentrations. nih.gov This rapid cell death is linked to the photodamage of multiple membrane organelles and lipid peroxidation. nih.govscienceopen.com The permeabilization of membranes, as demonstrated in artificial lipid vesicles, appears to be a key factor in this immediate necrotic response. scienceopen.com

Autophagy Modulation and Its Role in Cellular Response

Autophagy, a cellular stress response mechanism, has been identified as a factor that can influence the outcome of PDT. nih.gov In some cases, autophagy can act as a survival mechanism for cancer cells, reducing the efficacy of the treatment. nih.gov However, the relationship between PDT and autophagy is complex. Some studies suggest that inducing autophagy can be part of the cell death process. researchgate.net Research has explored the co-delivery of Chlorin e6 with autophagy inhibitors to enhance the therapeutic effect of PDT. nih.gov By blocking the protective autophagic response, the phototherapeutic efficacy of Chlorin e6-loaded nanoparticles has been shown to increase. nih.gov

DNA Damage and DNA Damage Response Pathways

The reactive oxygen species generated during DME Ce6-mediated PDT can induce DNA damage. nih.gov This, in turn, activates the DNA damage response (DDR) pathways within the cell. One key player in this response is the ATM (Ataxia-Telangiectasia Mutated) kinase. nih.gov Studies in lung cancer cells have shown that Ce6-mediated PDT can generate ROS, leading to DNA damage and the activation of an ATM-related DDR. nih.gov Interestingly, this response can also promote resistance of the cancer cells to PDT. nih.gov Consequently, combining PDT with an ATM inhibitor has been shown to block this resistance mechanism, significantly enhancing the efficacy of the treatment and leading to increased apoptosis. nih.gov

Investigation of Immunomodulatory Effects in Preclinical Systems

Macrophage Polarization Studies (e.g., M1 Phenotype Induction)

Research has demonstrated that the photodynamic effect induced by Chlorin e6 (Ce6) can reprogram immunosuppressive tumor-associated macrophages (TAMs) toward a pro-inflammatory, anti-tumor M1 phenotype. The process begins with the generation of ROS by Ce6-PDT, which causes a level of DNA damage within macrophages that is significant enough to trigger a response without inducing apoptosis. nih.govresearchgate.net

This DNA damage subsequently activates the stimulator of interferon genes (STING) molecule. nih.govresearchgate.net As a sensor for DNA damage, activated STING triggers the downstream nuclear factor kappa-B (NF-κB) signaling pathway. nih.govresearchgate.net The activation of NF-κB is instrumental in mediating the polarization of macrophages from an M2-like phenotype to the desired M1 phenotype. nih.govresearchgate.net Studies have confirmed that inhibiting ROS generation or silencing the STING gene attenuates this M1-phenotype reprogramming, highlighting the crucial role of this pathway. nih.govresearchgate.net

Further studies involving a mannose-conjugated chlorin e6 derivative (M-chlorin e6) showed that this compound could specifically target mannose receptors that are highly expressed on M2-TAMs. researchmap.jp Following PDT, flow cytometric analysis revealed that M-chlorin e6 PDT decreased the proportion of M2-TAMs while increasing the proportion of anti-tumor M1-like TAMs in the tumor microenvironment. researchmap.jp

Table 1: Effect of Ce6-PDT on Macrophage M1 Marker Expression
Treatment GroupMarkerRelative Expression Level (Fold Change vs. Control)Key Pathway Involved
Ce6-PDTiNOS (M1 Marker)Significant IncreaseROS -> DNA Damage -> STING -> NF-κB
Ce6-PDT + ROS InhibitoriNOS (M1 Marker)Attenuated IncreaseROS-dependent
Ce6-PDT + STING SilenceiNOS (M1 Marker)Weakened M1 RemodelingSTING-dependent
M-chlorin e6 PDTM1-like TAMsIncreased ProportionTargeting of Mannose Receptors on M2-TAMs

Data in the table is illustrative of findings reported in studies where Ce6-PDT was shown to significantly upregulate M1 markers via the STING pathway and where M-chlorin e6 shifted the macrophage balance from M2 to M1. nih.govresearchgate.netresearchmap.jp

Immune Checkpoint Inhibition Research (e.g., PD-1/PD-L1 Interactions)

The interaction between programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune destruction. Preclinical research indicates that Ce6-associated PDT can disrupt this immunosuppressive axis. nih.gov

Studies using syngeneic mouse tumor models have shown that Ce6-PDT can enhance antitumor effects, not just in the treated tumor but also in distant, untreated tumors—an outcome known as the abscopal effect. nih.gov This systemic response is linked to the inhibition of the PD-1/PD-L1 immune checkpoint. nih.gov In co-culture experiments involving PD-L1-expressing cancer cells and PD-1-expressing Jurkat T cells, Ce6-PDT effectively suppressed PD-1/PD-L1 interactions. nih.gov This blockade of the PD-1/PD-L1 signaling pathway helps to restore the anti-tumor functions of T cells. nih.govdovepress.com

Further research utilizing nanobubble delivery systems loaded with both Ce6 and soluble PD-1 (sPD-1) demonstrated a synergistic immunotherapeutic effect. dovepress.com The system worked by downregulating the expression of PD-L1 in tumor tissue, thereby blocking the signaling pathway and enhancing T-cell-mediated tumor inhibition. dovepress.com

Table 2: Impact of Ce6-PDT on PD-1/PD-L1 Checkpoint Axis
Experimental ModelTreatmentKey FindingReference
Syngeneic Mouse Tumor ModelsCe6-PDTEnhanced abscopal antitumor effects. nih.gov
MC38-hPD-L1 / Jurkat T cell co-cultureCe6-PDTEfficiently suppressed PD-1/PD-L1 interactions. nih.gov
Hepatocellular Carcinoma Mouse ModelsPD-1/Ce6-Nanobubbles + UltrasoundDownregulated PD-L1 expression in tumor tissue. dovepress.com

T Cell Activity Modulation and Signaling Pathways (e.g., IL-2 Production, CD8+ T Cell Activity)

By mitigating the immunosuppressive effects of the tumor microenvironment, such as inhibiting the PD-1/PD-L1 checkpoint, Ce6-PDT directly enhances T cell activity. The disruption of PD-1/PD-L1 interactions has been shown to increase the proliferation and cytotoxic activity of CD8+ T cells in a dose-dependent manner. nih.gov

This enhanced T cell function is correlated with the increased production of crucial signaling molecules, or cytokines. Specifically, the inhibition of the PD-1/PD-L1 axis via Ce6-PDT was associated with a significant increase in the production of Interleukin-2 (IL-2) and Granzyme B. nih.gov IL-2 is a vital cytokine that promotes the rapid proliferation of lymphocytes and amplifies antigen-specific immune responses. nih.gov

Additional studies investigating the systemic immune response to Ce6-PDT confirmed the upregulation of Th1-related cytokines. nih.gov Analysis of non-irradiated tumors in mice treated with PDT on a primary tumor revealed significantly increased gene and protein expression of Interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-2. nih.gov This cytokine release stimulates the activation of dendritic cells, which in turn primes CD4+ and CD8+ T cells for a robust antitumor immune response. nih.gov

Table 3: T Cell Response and Cytokine Production Following Ce6-PDT
Parameter MeasuredEffect ObservedAssociated Mechanism
CD8+ T Cell ProliferationIncreasedInhibition of PD-1/PD-L1 interaction
CD8+ T Cell Cytotoxic ActivityIncreasedInhibition of PD-1/PD-L1 interaction
IL-2 ProductionIncreasedCorrelated with PD-1/PD-L1 inhibition
Granzyme B ProductionIncreasedCorrelated with PD-1/PD-L1 inhibition
IFN-γ and TNF-α ExpressionUpregulated in distant tumorsSystemic antitumor immune activation

Data in the table is a summary of findings reported in preclinical studies. nih.govnih.gov

Preclinical Biological Study Methodologies and Research Models

In Vitro Photocytotoxicity Assessments

The photocytotoxicity of a photosensitizer is its ability to induce cell death upon activation by light. This is a crucial parameter in evaluating the potential of a compound for PDT.

Comparative Studies of Chlorin (B1196114) e6 Dimethylester and its Derivatives/Conjugates

Researchers have synthesized and evaluated various derivatives and conjugates of chlorin e6 to improve its photodynamic efficacy. Comparative studies are essential to understand how chemical modifications affect photocytotoxicity.

One study synthesized six novel E-3²-aryl substituted chlorins from chlorin e6. These derivatives exhibited significantly higher phototoxicity in HepG2 cells compared to the parent chlorin e6. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were much lower for the derivatives (ranging from 0.50 to 2.33 µM) than for chlorin e6 (28.9 µM). researchgate.net This enhanced phototoxicity was attributed to increased cellular uptake and reactive oxygen species (ROS) production. researchgate.net

Another study focused on novel chlorin e6-curcumin derivatives. mdpi.com Among the synthesized compounds, one derivative (compound 17) showed excellent cellular internalization and significantly higher phototoxicity against pancreatic cancer cell lines (AsPC-1, MIA-PaCa-2, and PANC-1) compared to chlorin e6. mdpi.com The IC50 values for this derivative were 0.27, 0.42, and 0.21 µM for the respective cell lines, while chlorin e6 showed an IC50 of ≥3.1 µM. nih.gov

Furthermore, the synthesis of mono- and di-conjugated derivatives of chlorin e6 revealed that 13¹-conjugates were more phototoxic than 15²-conjugates. lsu.edu Specifically, the 13¹-ethylenediamine conjugate was the most toxic derivative. lsu.edu

The following table summarizes the phototoxicity of Chlorin e6 dimethylester and its derivatives in various cell lines.

CompoundCell LineIC50 (µM)Light DoseReference
Chlorin e6HepG228.9 ± 1.2Not Specified researchgate.net
E-3²-aryl substituted chlorin (5d)HepG20.50 ± 0.04660 nm researchgate.net
Chlorin e6AsPC-1≥3.15 J/cm² nih.gov
Chlorin e6-curcumin derivative (17)AsPC-10.275 J/cm² mdpi.com
Chlorin e6MIA PaCa-2≥3.15 J/cm² nih.gov
Chlorin e6-curcumin derivative (17)MIA PaCa-20.425 J/cm² mdpi.com
Chlorin e6PANC-1≥3.15 J/cm² nih.gov
Chlorin e6-curcumin derivative (17)PANC-10.215 J/cm² mdpi.com
Chlorin e6HEp212.9~1.5 J/cm² lsu.edu
13¹-ethylenediamine conjugateHEp2Not Specified~1.5 J/cm² lsu.edu
15²-(Bz)Ce6 DMEHEp2>50~1.5 J/cm² lsu.edu

Determination of Phototoxicity Ratios in Various Cell Lines

The phototoxicity ratio, which is the ratio of dark toxicity to phototoxicity (IC50 in dark / IC50 with light), is a measure of the light-dependent efficacy of a photosensitizer. A higher ratio indicates a more effective and safer photosensitizer, as it is less toxic in the absence of light.

In a study with HEp2 cells, chlorin e6 had a phototoxicity ratio of >8, while its 15²-substituted derivatives, 15²-(Bz)Ce6 DME and 15²-(nPr)Ce6 DME, had ratios of >2 and >2, respectively. lsu.edu This suggests that while the derivatives may have other favorable properties, their light-dependent cell-killing ability relative to their dark toxicity is lower than that of the parent chlorin e6 in this specific cell line.

Cellular Uptake and Internalization Investigations

The effectiveness of a photosensitizer is highly dependent on its ability to be taken up and retained by target cells. Techniques like Fluorescence-Activated Cell Sorting (FACS) and confocal fluorescence microscopy are commonly used to investigate these processes.

Influence of Chemical Modification on Cellular Accumulation and Retention

Chemical modifications of the chlorin e6 molecule can significantly influence its cellular uptake. Esterification of the carboxylic acid groups to form this compound and other derivatives generally increases lipophilicity, which can enhance cellular uptake.

Studies have shown that esterified chlorin e6 derivatives, such as the dimethyl ester (DME) and trimethyl ester (TME), accumulate in cells at a higher rate than the parent chlorin e6. bsu.by The DME, in particular, demonstrated the highest rate of accumulation and a relatively uniform distribution in the cytoplasm of K562 myeloid leukemia cells. bsu.by

Conjugation with other molecules also affects cellular uptake. For instance, 15²-substituted derivatives of chlorin e6 showed significantly higher cellular uptake (4- to 20-fold) in HEp2 cells compared to chlorin e6. lsu.edu The propyl derivative, in particular, exhibited the highest uptake, approximately 20-fold that of chlorin e6 after 24 hours. lsu.edu Similarly, a chlorin e6-curcumin conjugate (compound 17) demonstrated 22.2-fold, 9.8-fold, and 13-fold higher fluorescence intensity, indicative of uptake, in AsPC-1, MIA PaCa-2, and PANC-1 cells, respectively, compared to free chlorin e6 after 3 hours. mdpi.com

Confocal microscopy studies have revealed the subcellular localization of these compounds. Esterified chlorin e6 derivatives and their liposomal forms are predominantly found in the endoplasmic reticulum, Golgi apparatus, and mitochondria, with low levels of accumulation in lysosomes. bsu.by In contrast, when chlorin e6 is delivered via low-density lipoproteins (LDL), it mainly localizes in lysosomes. nih.govcore.ac.uk

The following table summarizes the cellular uptake of Chlorin e6 and its derivatives.

CompoundCell LineUptake Enhancement (compared to Chlorin e6)Incubation TimeReference
15²-substituted derivativesHEp24-20 fold24 h lsu.edu
15²-(nPr)Ce6 DMEHEp2~20 fold24 h lsu.edu
13¹-ethanolamine derivativeHEp2~12 fold24 h lsu.edu
13¹,15²-bis-ethanolamine derivativeHEp2~8 fold24 h lsu.edu
Chlorin e6-curcumin derivative (17)AsPC-122.2 fold3 h mdpi.com
Chlorin e6-curcumin derivative (17)MIA PaCa-29.8 fold3 h mdpi.com
Chlorin e6-curcumin derivative (17)PANC-113 fold3 h mdpi.com

Role of Extracellular pH in Cellular Internalization

Specifically, the uptake of free chlorin e6 increased by a factor of approximately 1.3, while the uptake of LDL-bound chlorin e6 increased by about 1.9 when the pH was lowered from 7.4 to 6.9. core.ac.uk This suggests that the acidic microenvironment often found in tumors could potentially enhance the accumulation of chlorin-based photosensitizers.

Antimicrobial Photodynamic Inactivation (aPDI) Research

Antimicrobial photodynamic inactivation (aPDI) is a promising approach to combat microbial infections. It utilizes photosensitizers that, upon light activation, generate ROS to kill microorganisms.

Chlorin e6 and its derivatives have been investigated for their potential in aPDI. A conjugate of chlorin e6 with carborane, known as carboranyl-chlorin-e6, demonstrated significantly stronger activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus compared to chlorin e6 alone. nih.gov This enhanced activity was linked to increased accumulation of the conjugate by the bacterial cells. nih.gov However, Gram-negative bacteria were found to be more resistant to this particular conjugate. nih.gov

Another study explored the efficacy of a Zn(II)chlorin e6 methyl ester against biofilms of Enterococcus faecalis and Candida albicans. When activated by red light, this compound was able to remove approximately 60% of the biofilm's biomass, showing comparable or better efficiency than some classical endodontic irrigants. frontiersin.org

Furthermore, derivatives of chlorin e6 have been tested against S. aureus and C. albicans. Certain derivatives were able to completely inactivate S. aureus at concentrations as low as 1.6 µM with a light dose of 30 J/cm². mdpi.com For C. albicans, a specific derivative completely inactivated the fungus at a concentration of 10 µM with a light dose of 15 J/cm². mdpi.com

The following table summarizes the antimicrobial activity of Chlorin e6 and its derivatives.

CompoundMicroorganismActivityReference
Carboranyl-chlorin-e6Bacillus subtilisStronger than Chlorin e6 nih.gov
Carboranyl-chlorin-e6Staphylococcus aureusStronger than Chlorin e6 nih.gov
Zn(II)chlorin e6 methyl esterEnterococcus faecalis biofilm~60% biomass removal frontiersin.org
Zn(II)chlorin e6 methyl esterCandida albicans biofilm~60% biomass removal frontiersin.org
Chlorin e6 derivative (6)Staphylococcus aureusComplete inactivation at 1.6 µM mdpi.com
Chlorin e6 derivative (6)Candida albicansComplete inactivation at 10 µM mdpi.com

Efficacy Studies Against Bacterial and Fungal Strains in Model Systems

The antimicrobial efficacy of chlorin derivatives, including esters of Chlorin e6, has been evaluated in various preclinical models against a range of pathogenic microbes. Photodynamic therapy (PDT) utilizing these compounds has shown significant bactericidal and fungicidal activity.

Efficacy is often assessed using in vitro biofilm models, which mimic the natural growth state of many pathogenic bacteria and fungi. For instance, studies have targeted key human otopathogens—Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae (NTHi)—which are primary causative agents of otitis media. nih.gov In these models, treatment with Chlorin e6 (Ce6)-mediated antimicrobial photodynamic therapy (aPDT) resulted in a loss of viability of ≥99.9%. nih.gov A dual-treatment protocol was noted to be particularly effective, not only disinfecting the biofilm but also preventing bacterial regrowth 24 hours post-treatment. nih.gov

Similarly, the effectiveness of a Zn(II)chlorin e6 methyl ester was tested against monospecies and mixed biofilms of Enterococcus faecalis and Candida albicans, which are relevant in endodontic infections. frontiersin.org When activated with red light, this compound successfully removed approximately 60% of the biofilm biomass, an efficacy comparable to standard endodontic irrigants like chlorhexidine (B1668724) (CHX) and EDTA. frontiersin.org

Research has also extended to multi-species biofilms associated with periodontitis, involving bacteria such as Streptococcus oralis and Porphyromonas gingivalis. nih.gov In these studies, Ce6 irradiated with blue light (450 nm) demonstrated greater bacterial elimination compared to red light (660 nm). nih.gov Furthermore, conjugates of Chlorin e6, such as carboranyl-chlorin e6, have demonstrated enhanced photobactericidal activity against Gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus, and Mycobacterium sp. when compared to the parent Chlorin e6. nih.gov

The table below summarizes the efficacy of Chlorin e6 and its derivatives against various microbial strains in preclinical studies.

Compound/TherapyTarget Microorganism(s)Model SystemKey Efficacy Finding
Chlorin e6 aPDT M. catarrhalis, S. pneumoniae, NTHiBiofilm≥99.9% loss of viability; inhibited regrowth. nih.gov
Zn(II)chlorin e6 methyl ester aPDT E. faecalis, C. albicansMonospecies & Mixed Biofilms~60% removal of biofilm biomass. frontiersin.org
Chlorin e6 aPDT (Blue Light) S. oralis, P. gingivalisMulti-species BiofilmSignificant bacterial reduction (2.05 Log10 for S. oralis). nih.gov
Carboranyl-chlorin e6 aPDT B. subtilis, S. aureus, Mycobacterium sp.Planktonic CultureMore potent than Chlorin e6 against Gram-positive bacteria. nih.gov

Detailed Investigation of Microbial Cell Damage Mechanisms (e.g., Cell Membrane Integrity Loss, Potassium Leakage)

The primary mechanism of antimicrobial action for this compound and related compounds in PDT is the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen, upon light activation. mdpi.comnih.govnih.gov These highly reactive molecules cause nonspecific, multi-target oxidative damage to essential biomolecules within the microbial cell, including lipids, proteins, and nucleic acids. mdpi.comnih.gov

A key target of this oxidative damage is the microbial cell membrane. Studies have shown that PDT with chlorin derivatives leads to a loss of cell membrane integrity. nih.gov This damage disrupts the barrier function of the membrane, leading to the leakage of intracellular components, such as potassium ions, and ultimately causing cell death. nih.gov

In the case of a Zn(II)chlorin e6 methyl ester, transmission electron microscopy of treated E. faecalis and C. albicans biofilms revealed extensive damage to the microbial cell ultrastructure. frontiersin.org The hydrophobic nature of the photosensitizer is thought to facilitate its entry into the cell, leading to intracellular damage upon light activation. frontiersin.org For C. albicans, observed ultrastructural changes included the appearance of large vacuoles containing electrodense materials and abnormal intracellular membrane arrangements. frontiersin.org The generation of ROS can damage various vital bacterial structures, but cell wall proteins and membranes are considered primary targets. nih.gov

Research into Resistance Mechanisms in Gram-Negative Bacteria

Gram-negative bacteria are generally more resistant to photodynamic inactivation than Gram-positive bacteria. nih.govrsc.org This intrinsic resistance is largely attributed to their complex outer membrane, which acts as a permeability barrier, hindering the uptake of photosensitizers like Chlorin e6. nih.govrsc.org The negatively charged lipopolysaccharide (LPS) layer of the outer membrane can repel anionic or neutral photosensitizers.

To overcome this, strategies have involved modifying the photosensitizer to enhance its interaction with and penetration of the Gram-negative cell wall. For example, creating positively charged derivatives of Chlorin e6 can improve binding to the negatively charged outer membrane. mdpi.com Another approach involved designing a Chlorin e6 ionic liquid (Ce6-IL) where the cation component was designed to bind strongly with peptidoglycan in the cell wall, thereby disrupting it and promoting the entry of the Ce6 anion into the bacterium. rsc.org

Efflux pumps, which are protein transporters that actively expel a wide range of substrates from the cell, also contribute to resistance. Research using an Escherichia coli mutant deficient in the TolC-requiring multidrug efflux transporter (ΔtolC) showed that a carboranyl-chlorin e6 conjugate had higher dark toxicity against this mutant compared to the wild-type strain, suggesting that efflux pumps play a role in reducing the compound's effectiveness. nih.gov Despite these challenges, studies show that even with resistance, PDI can have a transient bactericidal effect in vivo, though bacterial regrowth can occur, suggesting a need for repeated treatments. nih.gov

Anti-Photoaging Research Principles in In Vitro and Animal Models

Preclinical research has explored the potential of Chlorin e6 derivatives in combating skin photoaging, a process driven by ultraviolet (UV) radiation exposure. nih.govmdpi.comresearchgate.net The primary research models employed are in vitro cultures of human fibroblast cells (e.g., Hs68, BALB/c 3T3) and in vivo studies using animal models, such as hairless mice (e.g., SKH-1). nih.govmdpi.commdpi.com

The fundamental principle of these studies is to simulate sun damage by exposing the models to UVB radiation. nih.govmdpi.com UVB is known to generate ROS, which in turn leads to collagen degradation and wrinkle formation. mdpi.commdpi.com Researchers then apply a photosensitizer, such as a Chlorin e6-curcumin conjugate, followed by irradiation with a specific wavelength of light (e.g., 660 nm LED) to initiate a photodynamic response. nih.govmdpi.com The efficacy of the treatment is assessed by measuring its ability to counteract the UVB-induced damage, focusing on key molecular and structural markers of photoaging. nih.govmdpi.comresearchgate.net

Molecular Mechanisms of Matrix Metalloproteinase (MMP) and Procollagen (B1174764) Regulation

UVB exposure triggers skin damage by upregulating matrix metalloproteinases (MMPs), a family of enzymes that degrade collagen and other components of the extracellular matrix (ECM). nih.govmdpi.com Concurrently, UVB suppresses the synthesis of new collagen, specifically procollagen type I. nih.gov

Preclinical studies demonstrate that PDT with Chlorin e6 derivatives can effectively reverse these effects. In UVB-irradiated human fibroblasts, treatment with a Chlorin e6-PEG-curcumin conjugate (Ce6-PEG-Cur) was shown to reduce the expression of MMP-1, MMP-2, and MMP-9. nih.govmdpi.com At the same time, the treatment enhanced the expression of procollagen type I. nih.gov These findings were corroborated in animal models, where topical application of the conjugate followed by PDT led to decreased MMP expression and increased procollagen levels in the skin of UVB-irradiated hairless mice. nih.gov

The regulatory mechanism involves key signaling pathways. UVB-induced ROS are known to activate transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.commdpi.com Research has shown that Ce6-based PDT can inhibit this cascade. Specifically, it has been observed to downregulate the phosphorylation of p38, a key component of the MAPK pathway, and reduce the expression of phosphorylated NF-κB. nih.gov By blocking these signaling pathways, the treatment effectively suppresses the downstream expression of MMPs. mdpi.comresearchgate.net

Anti-Radical Capacity Assessment Methodologies (e.g., Oxygen Radical Absorbance Capacity (ORAC) Assay)

To quantify the antioxidant potential of Chlorin e6 derivatives, which is central to their anti-photoaging effects, researchers employ standardized anti-radical capacity assessment methodologies. The Oxygen Radical Absorbance Capacity (ORAC) assay is a commonly used method. mdpi.comnih.gov This assay measures the ability of a compound to quench peroxyl radicals, using a fluorescent probe (like fluorescein) whose decay is monitored over time. The result is typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E. google.com

Another prevalent method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.com This test measures the ability of a compound to scavenge the stable ABTS•+ radical cation, with results often expressed as the EC50 value (the concentration required to inhibit 50% of the radicals). mdpi.comnih.gov

Studies on Chlorin e6-curcumin conjugates have utilized these assays to compare the antioxidant activity of different formulations, both with and without light activation. mdpi.comnih.gov

The table below presents data from an ORAC assay for various Chlorin e6-curcumin derivatives.

Compound (1 µM)Antioxidant Activity (TE, µM) - Dark Condition
Ce6-diPEG-curcumin 20.85
Ce6-propane-curcumin 20.11
Chlorin e6 (Ce6) 18.50
Ce6-hexane-curcumin 15.97
Data sourced from Magar et al., 2023. nih.gov

Receptor-Targeted and Vascular Targeting Strategies in Preclinical Models

To enhance the specificity and efficacy of PDT, researchers have developed strategies to target this compound and its derivatives to specific cells or tissues. This involves conjugating the photosensitizer to a vector molecule that recognizes a specific biological target, such as a receptor overexpressed on cancer cells or pathological blood vessels. nih.govbohrium.com

One major approach is receptor-targeted therapy . This strategy leverages the overexpression of certain receptors on cancer cells. For example, hyaluronic acid (HA) has been used to create micelles that target the CD44 receptor, which is overexpressed in many breast cancers. frontiersin.org In this design, Chlorin e6 was linked via a redox-sensitive diselenide bond to HA, forming micelles (HA-sese-Ce6 NPs) that selectively accumulate in cancer cells and release the photosensitizer in the redox-rich tumor microenvironment. frontiersin.org Similarly, ligands for the prostate-specific membrane antigen (PSMA), an oncomarker for prostate tumors, have been conjugated to Chlorin e6 to specifically target prostate cancer cells. bohrium.com

Another key strategy is vascular targeting . This approach aims to destroy the blood vessels that supply tumors or other pathological tissues, rather than targeting the diseased cells directly. A novel ligand-targeted PDT strategy for breast cancer involved conjugating Chlorin e6 to factor VII (fVII). nih.gov This targets the tissue factor, which is overexpressed not only in breast cancer cells but also selectively in the pathological neovasculature of tumors. nih.gov In a different context, PDT with Chlorin e6 has been investigated for preventing arterial restenosis after procedures like angioplasty. nih.govnih.gov In vitro studies using human vascular smooth muscle cells (VSMCs), which are crucial in the development of restenosis, showed that Chlorin e6-based PDT induced apoptosis, suggesting its potential to inhibit the intimal hyperplasia that causes arteries to re-narrow. nih.govnih.gov

These targeted strategies aim to increase the local concentration of the photosensitizer at the disease site, thereby enhancing the therapeutic effect while minimizing damage to surrounding healthy tissue. bohrium.commdpi.comrsc.org

Ligand-Targeted Approaches (e.g., Factor VII Conjugation)

In preclinical research, enhancing the tumor selectivity of photosensitizers is a primary objective. One effective strategy involves conjugating the photosensitizer to a ligand that specifically binds to receptors overexpressed on cancer cells or the tumor neovasculature. For chlorin e6 and its derivatives, this approach has been explored to improve therapeutic efficacy and minimize off-target effects.

A notable example is the conjugation of chlorin e6 with Factor VII (fVII). conicet.gov.ar The rationale for this pairing is the high expression of tissue factor, the natural receptor for fVII, in various cancers, including breast cancer, and on the associated pathological neovascular endothelial cells. conicet.gov.ar Preclinical studies have demonstrated that an fVII-chlorin e6 conjugate provides a novel and effective ligand-targeted photodynamic therapy (PDT) approach. wjgnet.com This targeted conjugate improves the selectivity and efficacy of PDT for treating breast cancer by inducing both apoptosis and necrosis in the target cells. conicet.gov.ar By directing the photosensitizer precisely to the tumor site, fVII-targeted PDT can effectively destroy chemoresistant breast tumors in vivo, likely by targeting both the tumor neovasculature and the cancer cells simultaneously. wjgnet.com This dual-targeting mechanism highlights the potential advantages of using endogenous ligands to deliver potent phototoxic agents like chlorin e6 derivatives.

Another ligand-based approach involves targeting the human epidermal growth factor receptor 2 (HER2). Researchers have linked a HER2-targeting bioconjugate to chlorin e6 (Ce6), which resulted in specific phototoxicity to HER2-positive cells upon light activation. nih.gov Similarly, targeting the estradiol (B170435) receptor has been investigated by conjugating it with chlorin e6-dimethyl ester, leading to conjugate-selective cell death in preclinical models of breast cancer. conicet.gov.arwjgnet.com

Target ReceptorLigandPhotosensitizer ConjugateRationale / Research FindingSource
Tissue FactorFactor VII (fVII)fVII-chlorin e6Overexpressed in breast cancer and tumor neovasculature; conjugate improves selectivity and efficacy. conicet.gov.arwjgnet.com
HER2HER2-targeting affibody/bioconjugateBioconjugate-chlorin e6Demonstrated specific phototoxicity to HER2-positive cells. nih.gov
Estradiol ReceptorEstradiol analogChlorin e6-dimethyl esterAchieved conjugate-selective cell death in receptor-positive breast cancer cells. conicet.gov.arwjgnet.com

Glucose-Targeted Conjugates and Warburg Effect Research in Tumor Metabolism

The metabolic differences between cancerous and normal cells offer another avenue for targeted therapy. Many tumor cells exhibit the "Warburg effect," a phenomenon characterized by a high rate of glucose consumption and fermentation into lactate, even in the presence of oxygen. nih.gov This metabolic hallmark has been exploited in preclinical studies by conjugating chlorin e6 with glucose or glucose-based oligosaccharides to enhance its uptake by cancer cells. nih.govresearchmap.jp

Researchers have synthesized and evaluated numerous glycoconjugated chlorins to leverage the Warburg effect. nih.gov For instance, a glucose-conjugated chlorin e6 (G-Ce6) was developed to improve water solubility and tumor targeting. nih.gov In vitro and in vivo studies using canine mammary carcinoma models showed that G-Ce6 had significant photodynamic effects. nih.gov Similarly, another study focused on conjugating maltotriose (B133400), a glucose-based oligosaccharide, to chlorin e6 dimethyl ester via a tetraethylene glycol (TEG) spacer, creating Mal₃–TEG–Ce6. nih.govacs.org This conjugate demonstrated high water solubility and potent antitumor activity against canine and mouse mammary carcinoma cells. nih.govacs.orgresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for Mal₃–TEG–Ce6 was found to be extremely low, indicating very high photocytotoxicity that was comparable to or even better than simpler glucose conjugates. acs.org These findings strongly suggest that utilizing the Warburg effect through glycoconjugation is a promising strategy for developing advanced photosensitizers. nih.govacs.org

Structure-Activity Relationship (SAR) Studies in Biological Systems

Impact of Conjugation Site on Phototoxicity and Specific Cellular Interactions

The molecular structure of a photosensitizer, particularly the site of conjugation, plays a critical role in its biological activity. Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which serve as potential sites for conjugation with other molecules, such as amino acids. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the phototoxicity of these conjugates is not uniform and depends significantly on the position of conjugation rather than simply the nature of the attached amino acid. nih.gov

Systematic investigations involving the synthesis and cellular evaluation of various amino acid conjugates of chlorin e6 have consistently shown that derivatives conjugated at the 13¹-position are the most phototoxic. nih.govresearchgate.net For example, when L-aspartic acid was conjugated to each of the three available sites, the resulting 13¹-aspartylchlorin-e₆ derivative was found to be substantially more phototoxic than its 15²- and 17³-regioisomers. nih.gov This enhanced activity of the 13¹-conjugates is a recurring observation across different attached moieties. researchgate.net The incorporation of methyl ester groups at the 15- and 17-carboxylic acid positions, leaving the 13-position for conjugation, can also increase hydrophobicity, which may enhance affinity for the cell membrane and improve cellular uptake. nih.gov

Phototoxicity of Chlorin e6 Amino Acid Conjugates
Conjugation PositionExample ConjugateRelative PhototoxicityKey ObservationSource
13¹ (formic)13¹-aspartylchlorin-e₆HighSignificantly more phototoxic than other regioisomers. nih.govresearchgate.net
15² (acetic)15²-aspartylchlorin-e₆ (NPe6)ModerateLess phototoxic than the 13¹-derivative. nih.gov
17³ (propionic)17³-aspartylchlorin-e₆LowLeast phototoxic of the three regioisomers. nih.gov

Influence of Molecular Conformation on Biomolecule Binding Affinity

Studies have shown that conjugates substituted at the 13¹-position tend to adopt a nearly linear molecular conformation. nih.govresearchgate.net This extended, almost straight structure is thought to be more favorable for binding interactions with various biomolecules within the cell. researchgate.netmdpi.com The enhanced binding affinity facilitated by this linear shape likely leads to more efficient energy transfer upon photoactivation and, consequently, a more potent phototoxic effect. researchgate.netmdpi.com In contrast, the 15²- and 17³-regioisomers have less linear, more bent conformations, which may hinder their ability to effectively bind to cellular components, thus reducing their phototoxicity. nih.govresearchgate.net This correlation between a linear molecular shape and heightened photodynamic activity is a key finding from SAR studies, providing a rationale for the superior performance of 13¹-substituted chlorin e6 derivatives in preclinical models. researchgate.netmdpi.com

Nanoscale Delivery Systems Research in Preclinical Contexts

Strategies for Enhanced Solubility and Bioavailability of Chlorin (B1196114) e6 Dimethylester

The inherent hydrophobicity of chlorin e6 and its esters necessitates formulation strategies to improve their performance in biological systems. researchgate.net A key approach is the use of nanocarriers, which can encapsulate or be conjugated with the photosensitizer. This encapsulation not only improves solubility but also enhances bioavailability by protecting the molecule from premature degradation and enabling more effective transport to target sites. techscience.commdpi.com

Strategies to improve the delivery of chlorin e6 derivatives include:

Encapsulation in Nanocarriers : Loading the photosensitizer into various nanosystems like liposomes, polymers, or protein-based nanoparticles can improve its water solubility and circulation time. techscience.com

Chemical Modification : Attaching hydrophilic molecules, such as polyethylene (B3416737) glycol (PEG), to the chlorin structure can increase its solubility and stability in vivo. mdpi.com

Targeted Delivery : Functionalizing nanocarriers with targeting ligands can enhance accumulation at the desired site, further improving bioavailability and therapeutic effect. techscience.com

Development and Characterization of Nanoformulations

A variety of nanoformulations have been developed and characterized in preclinical studies to optimize the delivery of chlorin e6 and its derivatives. These formulations leverage different materials and assembly techniques to achieve desired physicochemical properties and biological performance.

Polymer-Based Nanocarriers (e.g., Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP))

Polymer-based nanocarriers are widely investigated for delivering hydrophobic drugs like chlorin e6 dimethylester. Polyethylene glycol (PEG) is a commonly used polymer due to its ability to increase the hydrophilicity and stability of the photosensitizer. mdpi.comscielo.br

PEGylation : The process of attaching PEG chains to a molecule, known as PEGylation, can improve the water solubility and pharmacokinetic profile of chlorin e6 derivatives. mdpi.com For instance, PEG has been used to link chlorin e6 to gold nanocups, creating a nanosystem for combined photothermal and photodynamic therapy. mdpi.com Another approach involves conjugating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with PEG and chlorin e6 (DSPE-PEG-Ce6) to form micelles that can effectively carry the photosensitizer. ruixibiotech.com

Polymeric Micelles : Amphiphilic block copolymers containing PEG can self-assemble into micelles in aqueous solutions, encapsulating the hydrophobic this compound in their core. This strategy not only solubilizes the photosensitizer but can also be designed for stimuli-responsive drug release. scielo.br

Table 1: Examples of Polymer-Based Nanocarriers for Chlorin e6 Derivatives

Polymer SystemPhotosensitizerKey FindingsReference
PEG-gold nanocupChlorin e6Enhanced photothermal and photodynamic therapy efficacy in HeLa cells. mdpi.com
DSPE-PEG-Ce6Chlorin e6Forms micelles for photosensitizer delivery. ruixibiotech.com
Poly(propylene sulfide)-PEGChlorin e6ROS-sensitive micelles for controlled drug release. scielo.br

Liposomal Formulations: Encapsulation Efficacy and Stability

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, making them suitable carriers for this compound. nih.gov Liposomal formulations can prevent the aggregation of the photosensitizer in aqueous media, which is crucial as the monomeric form is more photoactive. nih.gov

Research has focused on optimizing the encapsulation efficacy and stability of liposomal chlorin e6. Factors such as lipid composition and the inclusion of polymers like PEG influence these properties. scielo.brnih.gov Stealth liposomes, which are surface-modified with PEG, have been developed to prolong circulation time and improve tumor accumulation. researchgate.net A study on a new nanoform of chlorin e6 based on plant phospholipids (B1166683) showed particles with a diameter of 18.4 ± 2.5 nm and a zeta potential of -34.6 ± 3.0 mV, indicating good stability. nih.gov This formulation also demonstrated increased fluorescence intensity and efficient ROS generation upon irradiation. nih.gov

Table 2: Characteristics of a Plant Phospholipid-Based Chlorin e6 Nanoformulation

ParameterValueReference
Particle Diameter18.4 ± 2.5 nm nih.gov
Zeta Potential-34.6 ± 3.0 mV nih.gov
Fluorescence Intensity Increase1.7-fold nih.gov

Protein-Based Nanocarriers (e.g., Bovine Serum Albumin (BSA), Human Serum Albumin (HSA))

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are natural carriers for various molecules in the blood and have been extensively explored for drug delivery due to their biocompatibility and biodegradability. mdpi.comsemanticscholar.org

HSA Nanoparticles : HSA can be used to create nanoplatforms for chlorin e6. The interaction between HSA and chlorin e6 is crucial as it governs the photosensitizer's biodistribution. mdpi.com Studies have shown that chlorin e6 can bind to two main pockets in HSA: the Sudlow I site and the heme-binding pocket. mdpi.com Nanocomposites of chlorin e6 and HSA nanoparticles have been synthesized, with sizes around 100-120 nm. nih.gov These nanoparticles demonstrated a higher affinity for malignant cells compared to normal cells and showed prolonged circulation in blood. nih.gov

BSA Nanoparticles : BSA has also been utilized to encapsulate chlorin e6. Co-assembly of chlorin e6 and BSA can form nanoparticles with a hydrodynamic diameter of approximately 38 ± 10 nm. semanticscholar.org These nanoparticles can then be loaded onto other nanomaterials, like graphene oxide, to create hybrid systems for enhanced photodynamic therapy. semanticscholar.org The encapsulation within BSA can inhibit the aggregation of chlorin e6. semanticscholar.org

Table 3: Research on Protein-Based Nanocarriers for Chlorin e6

ProteinKey FindingsReference
Human Serum Albumin (HSA)Forms nanocomposites of 100-120 nm, showing prolonged blood circulation and selective affinity for malignant cells. nih.gov
Bovine Serum Albumin (BSA)Forms nanoparticles with a mean diameter of 38 ± 10 nm, inhibiting chlorin e6 aggregation. semanticscholar.org

Inorganic Nanoplatforms (e.g., Iron Oxide Nanoparticles, Single-Walled Carbon Nanotubes (SWCNTs))

Inorganic nanoparticles offer unique physical and chemical properties that can be harnessed for drug delivery and therapy. techscience.com

Iron Oxide Nanoparticles : Superparamagnetic iron oxide nanoparticles (SPIONs) have been functionalized with chlorin e6. mdpi.comsemanticscholar.org These nanoparticles can serve as agents for both photothermal and photodynamic therapy. nih.gov For instance, chlorin e6 conjugated to iron oxide (Fe3O4-Ce6) nanoparticles have been developed for the ablation of glioblastoma cells. nih.gov These nanoparticles generate heat under 808 nm laser irradiation and reactive oxygen species under 660 nm laser irradiation. nih.gov Dextran-coated iron oxide nanoparticles have also been conjugated with a chlorin derivative for potential application in atherosclerosis treatment. mdpi.com

Single-Walled Carbon Nanotubes (SWCNTs) : SWCNTs have a high surface area that allows for efficient loading of chlorin e6 through non-covalent π–π stacking interactions. researchgate.net To improve their aqueous solubility and biocompatibility, these SWCNT-Ce6 complexes can be wrapped with materials like chitosan. researchgate.net In one study, SWCNTs were coupled with hyaluronic acid and loaded with chlorin e6 to target colon cancer stem cells, demonstrating enhanced photodynamic therapy efficacy. mdpi.comnih.gov

Table 4: Preclinical Studies of Inorganic Nanoplatforms for Chlorin e6

NanoplatformFunctionalizationTarget/ApplicationKey FindingsReference
Iron Oxide (Fe3O4)Chlorin e6 conjugationGlioblastoma cellsCombined photothermal and photodynamic therapy. nih.gov
Single-Walled Carbon Nanotubes (SWCNTs)Chlorin e6 and ChitosanHeLa cancer cellsLow dark toxicity and efficient PDT efficacy. researchgate.net
Single-Walled Carbon Nanotubes (SWCNTs)Hyaluronic acid and Chlorin e6Colon cancer stem cellsEnhanced cell death in cancer stem cells. mdpi.comnih.gov

Extracellular Vesicles (e.g., Goat Milk-Derived Extracellular Vesicles)

Extracellular vesicles (EVs) are naturally occurring, membrane-bound vesicles that play a role in intercellular communication. Their natural origin makes them attractive as biocompatible drug delivery vehicles.

Goat Milk-Derived Extracellular Vesicles (GEVs) : Recent research has explored the use of GEVs as carriers for chlorin e6. nih.govdntb.gov.ua GEVs can be isolated from commercially available goat milk and loaded with chlorin e6 through co-incubation. nih.gov These Ce6-loaded GEVs (Ce6@GEV) have been investigated for use in Cerenkov luminescence-induced photodynamic therapy, a strategy that uses the light emitted from decaying radioisotopes to activate the photosensitizer. nih.govresearchgate.net Studies have shown that this approach can lead to significant tumor inhibition. researchgate.net

Nanoemulsions

Nanoemulsions have emerged as a promising platform for the delivery of hydrophobic photosensitizers like this compound. These oil-in-water or water-in-oil dispersions, with droplet sizes in the nanometer range, can enhance the solubility and stability of encapsulated drugs. mdpi.com Preclinical studies have demonstrated the potential of nanoemulsions to improve the pharmacokinetic profile of Chlorin e6, leading to increased accumulation in tumor tissues. mdpi.commdpi.com

Research has focused on the development of stable nanoemulsions with optimal particle size and surface characteristics. For instance, a study on Chlorin e6-loaded poly(ethylene glycol)-block-polycaprolactone (PEG-b-PCL) nanoemulsions reported a spherical nanostructure with a diameter of approximately 220.3 nm. mdpi.com These nanoemulsions exhibited efficient cellular uptake and, upon laser irradiation, generated singlet oxygen to induce tumor cell death. mdpi.com In vivo studies in tumor-bearing mice showed that these nanoemulsions had prolonged blood circulation and a 60% higher accumulation in tumors compared to free Chlorin e6. mdpi.com

Another study developed a nanoemulsion system for Chlorin e6 (Ce6/NE) and conducted a comprehensive analysis of its physicochemical properties, stability, and therapeutic efficacy. mdpi.com The nanoemulsions demonstrated desirable particle size and remained stable for over six months without any significant changes to their spectroscopic or photophysical properties. mdpi.comnih.gov These findings underscore the potential of nanoemulsions to serve as effective carriers for this compound, enhancing its therapeutic efficacy in preclinical models. mdpi.com

Table 1: Characteristics of this compound Nanoemulsions in Preclinical Studies

Nanoemulsion FormulationMean Particle Size (nm)Key FindingsReference
Ce6-loaded PEG-PCL220.3Prolonged blood circulation, 60% increased tumor accumulation compared to free Ce6. mdpi.com
Ce6/NENot specifiedDesirable particle size, stable for over six months, enhanced cellular uptake. mdpi.com

Passive and Active Targeting Mechanisms via Nanocarriers

The effective delivery of photosensitizers to tumor sites is crucial for maximizing therapeutic outcomes while minimizing off-target effects. Nanocarriers can achieve tumor targeting through both passive and active mechanisms. nih.gov

Passive targeting relies on the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.com This allows for a higher concentration of the photosensitizer at the tumor site.

Active targeting involves the functionalization of nanocarriers with ligands that specifically bind to receptors overexpressed on the surface of cancer cells. nih.gov This approach enhances the selectivity and cellular uptake of the nanosystem.

Receptor-Mediated Targeting (e.g., Estradiol (B170435) Receptor)

One strategy for active targeting involves exploiting receptors that are highly expressed in certain cancers. The estradiol receptor, for example, is a known target in breast cancer. Research has shown that conjugating photosensitizers to estradiol can lead to selective cell death in estradiol receptor-positive breast cancer cells. nih.gov A study investigating various receptor-targeted PDT approaches in breast cancer cells highlighted the use of a Chlorin e6-dimethyl ester conjugate for estradiol receptor targeting, which resulted in conjugate-selective cell death. nih.gov This demonstrates the potential of receptor-mediated targeting to enhance the specificity of PDT.

Ligand-Functionalized Nanocarriers

Functionalizing nanocarriers with specific ligands is another effective active targeting strategy. nih.gov These ligands can be antibodies, peptides, or other molecules that recognize and bind to tumor-specific antigens or receptors. nih.gov For instance, folic acid-modified nanostructured lipid carriers have been used to deliver both paclitaxel (B517696) and Chlorin e6, leveraging the overexpression of folate receptors on many tumor cells to increase drug concentration at the tumor site. techscience.com

Another approach involves targeting the tissue factor, which is overexpressed in breast cancer and its associated neovasculature. nih.gov A study synthesized a conjugate of factor VII, the natural ligand for tissue factor, with Chlorin e6, demonstrating conjugate-selective cell death. nih.gov

Table 2: Examples of Ligand-Functionalized Nanocarriers for Chlorin e6 Targeting

Targeting LigandNanocarrier TypeTarget Receptor/MoleculeKey OutcomeReference
EstradiolConjugateEstradiol ReceptorConjugate-selective cell death nih.gov
Factor VIIConjugateTissue FactorConjugate-selective cell death nih.gov
Folic AcidNanostructured Lipid CarrierFolate ReceptorIncreased drug concentration at the tumor site techscience.com

Controlled Release Mechanisms of this compound from Nanosystems

The ability to control the release of this compound from nanocarriers at the tumor site is a critical aspect of advanced drug delivery systems. Stimuli-responsive nanosystems are designed to release their payload in response to specific internal or external triggers, such as pH, enzymes, redox potential, light, or ultrasound. techscience.com

One innovative approach demonstrated the controlled release of CRISPR-Cas9 ribonucleoprotein and co-delivery with Chlorin e6 using near-infrared (NIR) light- and reducing agent-responsive nanoparticles. nih.gov In this system, NIR-induced reactive oxygen species generated by Ce6 triggered the lysosomal escape of the nanoparticles. Subsequently, the cytoplasmic release of the payload was achieved by the reduction of a disulfide bond in the tumor microenvironment. nih.gov This dual-stimuli-responsive system allows for precise spatial and temporal control over drug release.

Another strategy involves the use of photothermal therapy (PTT) to trigger the release of Ce6. techscience.com Gold nanoparticles (AuNPs) can be used to enhance the PTT effect. The surface plasmon resonance of AuNPs can keep Ce6 in a quenched state until it is released by the PTT effect, at which point it can be activated by a different wavelength of light to generate ROS. techscience.com This allows for remotely induced Ce6 release and synergistic anti-tumor effects.

Internalization Studies of Nanoformulations in Cell Monolayers

Understanding the cellular uptake and subcellular distribution of nanoformulations is essential for evaluating their therapeutic efficacy. mdpi.com Internalization studies using cell monolayers provide valuable insights into how these nanosystems interact with and enter cancer cells.

Fluorescence microscopy and flow cytometry are common techniques used to assess the cellular uptake of Chlorin e6-loaded nanocarriers. A study using keratin (B1170402) nanoparticles (KNPs) loaded with Chlorin e6 (KNPs@Ce6) demonstrated a significant increase in the amount of Ce6 inside osteosarcoma and glioblastoma cells compared to free Ce6. rsc.org This enhanced internalization led to a greater percentage of cell death upon irradiation. rsc.org

Another study investigating Chlorin e6-loaded PEG-PCL nanoemulsions (Ce6-PCL-NEs) in 4T1 mouse breast cancer cells also showed efficient cellular uptake. mdpi.com Fluorescence imaging revealed that the fluorescence intensity of cells treated with Ce6-PCL-NEs was higher than that of cells treated with free Ce6. mdpi.com

Furthermore, research on a nanoemulsion system (Ce6/NE) confirmed its internalization in human dermal fibroblast (HDFn) cell monolayers through fluorescence analysis. mdpi.com The study showed that the nanoemulsion led to higher internalization compared to free Ce6, with a concentration-dependent increase in cell permeation. mdpi.com These studies collectively indicate that nanoformulations can significantly enhance the cellular uptake of this compound, a crucial step for effective photodynamic therapy.

Table 3: Cellular Internalization of this compound Nanoformulations

NanoformulationCell Line(s)Key Findings on InternalizationReference
KNPs@Ce6U2OS (Osteosarcoma), U87 (Glioblastoma)Significantly increased intracellular Ce6 concentration compared to free Ce6. rsc.org
Ce6-PCL-NEs4T1 (Mouse Breast Cancer)Higher fluorescence intensity in cells compared to free Ce6, indicating enhanced uptake. mdpi.com
Ce6/NEHDFn (Human Dermal Fibroblasts)Higher internalization compared to free Ce6, with concentration-dependent cell permeation. mdpi.com

Combination Therapy Research Strategies

Chemo-Photodynamic Therapy (Chemo-PDT) Principles (e.g., Co-delivery with Cisplatin)

Currently, there is a lack of specific research findings on the use of Chlorin (B1196114) e6 dimethylester in chemo-photodynamic therapy (Chemo-PDT), including co-delivery with chemotherapeutic agents such as Cisplatin. The available literature primarily focuses on the broader compound, Chlorin e6 (Ce6), for such combination therapies.

Photodynamic-Photothermal Therapy (PDT-PTT) Combinations

There is no specific information available in the researched scientific literature regarding the use of Chlorin e6 dimethylester in combination with photothermal therapy (PTT). Research in this area has predominantly utilized the parent compound, Chlorin e6, in conjunction with various photothermal agents.

Photoimmunotherapy Concepts and Mechanisms

Sonodynamic Therapy (SDT) Applications and Ultrasound Activation Mechanisms

There is a lack of available research on the specific application of this compound as a sonosensitizer in sonodynamic therapy (SDT). The principles of ultrasound activation and its therapeutic applications have been investigated more extensively with the related compound, Chlorin e6.

Investigation of Synergistic Effects in Multimodal Research Approaches

While the synergistic effects of combination therapies are a significant area of cancer research, specific investigations into the synergistic outcomes of multimodal approaches involving this compound are not detailed in the available literature. One study on the use of this compound (DME Che6) in photodynamic therapy (PDT) for rat sarcoma M-1 demonstrated its high antitumor activity as a monotherapy. radiation-and-risk.com The study assessed the efficiency of PDT with DME Che6 by observing the kinetics of its accumulation in tumor and surrounding healthy tissues to determine the optimal time for laser irradiation. radiation-and-risk.com The antitumor efficacy was evaluated based on several criteria, including tumor growth inhibition, complete tumor regression, and an increase in the life expectancy of the treated animals. radiation-and-risk.com The results indicated a significant therapeutic effect, with no surviving tumor cells expressing the mutant p53 protein found after PDT. radiation-and-risk.com

Table 1: Research Findings on this compound in Photodynamic Therapy of Rat Sarcoma M-1

Parameter Finding
Compound This compound (DME Che6)
Therapy Type Photodynamic Therapy (PDT)
Model Rat Sarcoma M-1
Primary Outcome High antitumor activity observed. radiation-and-risk.com
Histological Analysis No surviving tumor cells with mutant p53 protein expression post-treatment. radiation-and-risk.com
Key Determinant of Efficacy Optimal timing between photosensitizer administration and laser irradiation. radiation-and-risk.com
Assessment Criteria Tumor growth inhibition (%), complete tumor regression (%), absolute growth rate (K) index, increase in life expectancy, absence of tumor recurrence within 90 days. radiation-and-risk.com

Emerging Research Directions and Future Challenges in Chlorin E6 Dimethylester Research

Addressing Hydrophobicity and Aggregation Issues for Translational Research

A primary challenge hindering the clinical translation of many porphyrin-based photosensitizers, including Ce6 derivatives, is their inherent hydrophobicity. nih.gov In aqueous physiological environments, this property leads to the formation of aggregates, which significantly diminishes their photodynamic efficiency. Aggregation can quench the excited state of the photosensitizer, reducing the quantum yield of singlet oxygen and other reactive oxygen species (ROS), the primary cytotoxic agents in PDT. researchgate.net

Current research endeavors are focused on several strategies to mitigate these issues:

Polymer Conjugation: Attaching hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to the Ce6 backbone improves water solubility and biocompatibility. PEGylation can also prolong circulation time and promote passive tumor targeting via the enhanced permeability and retention (EPR) effect. nih.gov

Formulation in Delivery Systems: Encapsulating Ce6 derivatives within nanocarriers like liposomes or nanoparticles physically prevents aggregation and enhances their dispersion in the bloodstream. nih.govnih.gov

Chemical Modification: Introducing charged or polar functional groups through derivatization of the carboxylic acid moieties can intrinsically increase the hydrophilicity of the molecule. nih.gov

Overcoming the hydrophobicity and aggregation of Ce6 derivatives is a critical step toward successful translational research, ensuring that the photosensitizer remains in its monomeric, photoactive state upon administration.

Development of Next-Generation Derivatization Strategies and Novel Conjugates

The chemical structure of Chlorin (B1196114) e6, featuring three carboxylic acid side chains at positions 13, 15, and 17, provides a rich platform for derivatization. mdpi.com Chlorin e6 dimethylester is a key intermediate, often synthesized by selectively esterifying the carboxylic acids at the 15- and 17-positions, leaving the 13-position available for further modification. nih.govnih.gov This regioselective chemistry is crucial for developing next-generation photosensitizers with tailored properties.

Emerging derivatization strategies focus on creating conjugates that offer advantages beyond improved solubility:

Targeted Conjugates: Linking Ce6 to molecules that bind to receptors overexpressed on cancer cells, such as biotin (B1667282) or specific peptides, can enhance tumor-selective accumulation. mdpi.com For example, Ce6-biotin conjugates have shown significantly higher uptake in HeLa cells (which overexpress biotin receptors) compared to unconjugated Ce6. mdpi.com

Bioactive Conjugates: Conjugating Ce6 with other therapeutic agents, like curcumin (B1669340), can create multifunctional compounds with synergistic anticancer activity. mdpi.com

Glycoconjugation: Attaching sugar moieties, such as maltotriose (B133400) or glucose, can improve hydrophilicity and potentially leverage the increased glucose uptake of cancer cells (the Warburg effect) for targeted delivery. nih.govacs.org

Amino Acid Conjugates: The nature and position of amino acid residues conjugated to the Ce6 macrocycle can significantly impact PDT efficacy. nih.gov Research has shown that the phototoxicity of aspartyl-chlorin-e6 derivatives depends on the conjugation position, with 13¹-derivatives being the most phototoxic. nih.govlsu.edu

These advanced derivatization approaches aim to create highly sophisticated photosensitizers that are not only potent but also highly specific to the tumor tissue, minimizing off-target effects.

Conjugate TypeTargeting/Action MechanismResearch Finding
Ce6-Biotin Targets biotin receptors overexpressed on cancer cells (e.g., HeLa).Cellular uptake in HeLa cells was approximately 4 times higher than that of unconjugated Ce6 after 6 hours. mdpi.com
Maltotriose–Ce6 Aims to improve hydrophilicity and potentially target glucose transporters.The resulting conjugate showed the required photoabsorption properties in physiological media. nih.gov
Ce6-Amino Acid The position of the amino acid impacts conformation and phototoxicity.13¹-aspartylchlorin-e6 derivatives were found to be more phototoxic than their 15²- and 17³-regioisomers. lsu.edu
Ce6-Curcumin Combines PDT with the anticancer properties of curcumin.Novel Ce6-curcumin derivatives were synthesized and tested for PDT efficacy against pancreatic cancer cell lines. mdpi.com

Exploration of Advanced Delivery Platforms

To overcome the biopharmaceutical challenges of Ce6 derivatives, researchers are exploring a variety of advanced delivery platforms. These platforms are designed to protect the photosensitizer from premature degradation, improve its pharmacokinetic profile, and ensure its delivery to the target site.

Key delivery systems under investigation include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of Ce6 have demonstrated higher phototoxicity compared to the free form, likely due to more efficient intracellular accumulation. nih.govbohrium.comnih.gov A novel liposomal formulation of PVP-conjugated Chlorin e6 achieved over 90% loading efficiency and showed selective accumulation in macrophages. nih.gov

Nanoparticles: A wide range of nanoparticles, including polymeric nanoparticles, mesoporous silica (B1680970) nanoparticles, and metallic nanoparticles, are being developed. nih.govnih.govmdpi.com For instance, nanoparticles loaded with both Ce6 and the chemotherapy drug doxorubicin (B1662922) have been created for combined chemo-photodynamic therapy. nih.gov

Extracellular Vesicles (EVs): Natural delivery vehicles like goat milk-derived EVs have been used to carry Ce6. These biocompatible carriers can circumvent the limitations of artificial systems, showing effective tumor retention via the EPR effect. nih.gov

Stem Cell-Based Delivery: In a "Trojan-horse" strategy, mesenchymal stem cells (MSCs) are used to carry Ce6-conjugated nanovectors. Given the natural tumor-homing ability of MSCs, this approach offers a promising method for highly targeted, site-specific therapy. researchgate.netnih.gov

Delivery PlatformKey Features & AdvantagesExample Application
Liposomes Biocompatible, can encapsulate various drugs, enhances intracellular accumulation. bohrium.comFormulation of PVP-conjugated Chlorin e6 for photodynamic reduction of atherosclerotic plaque. nih.govnih.gov
Extracellular Vesicles Natural, biocompatible, avoids issues of artificial carriers, effective tumor retention. nih.govGoat milk-derived vesicles loaded with Ce6 for [¹⁸F]FDG Cerenkov luminescence-induced PDT. nih.gov
Nanoparticles Versatile, tunable properties, can be functionalized for targeting and combination therapy. nih.govcRGD-functionalized nanoparticles co-loading Ce6 and doxorubicin for targeted chemo-PDT. nih.gov
Stem Cells "Trojan-horse" approach, utilizes the natural tumor-homing ability of mesenchymal stem cells for targeted delivery. nih.govMSCs carrying Ce6-functionalized nanovectors for targeted PDT in breast cancer models. researchgate.netnih.gov

Further Elucidation of Complex Cellular and Molecular Mechanisms

The efficacy of PDT is fundamentally determined by the interaction of the photosensitizer with cellular structures and the subsequent molecular events. While it is well-established that Ce6-PDT induces cell death primarily through the generation of ROS, deeper investigation into the specific mechanisms is a key area of research. nbinno.comnih.gov

Current research is focused on:

Cellular Uptake Pathways: Understanding how Ce6 derivatives enter cells is crucial for designing more effective molecules. Studies have shown that uptake is dependent on factors like molecular charge, with cationic conjugates binding to the plasma membrane and neutral/anionic forms being internalized into organelles. nih.gov The pH of the extracellular environment can also significantly influence cellular uptake. nih.gov

Subcellular Localization: The specific organelles where a photosensitizer accumulates dictates the primary site of photodamage and the resulting cell death pathway. For instance, localization in mitochondria can trigger apoptosis, while accumulation in lysosomes is another common outcome. bohrium.com

Molecular Response to Photodamage: Beyond immediate ROS-induced damage, cells initiate complex signaling cascades. Recent studies have shown that Ce6-mediated PDT can induce DNA double-strand breaks and trigger an ATM-related DNA damage response (DDR). nih.gov This DDR can, in some cases, promote resistance to PDT, highlighting the need for combination therapies, for example with an ATM inhibitor, to enhance efficacy. nih.gov

A more profound understanding of these cellular and molecular processes will enable the rational design of photosensitizers that localize in the most vulnerable cellular compartments and overcome resistance mechanisms.

Advancements in Imaging-Guided Therapeutic Research (e.g., Theranostics, Radiolabeling for Preclinical Imaging)

The inherent fluorescence of Chlorin e6 makes it an excellent candidate for theranostics—a strategy that combines therapy and diagnosis in a single platform. This allows for real-time imaging to guide and monitor the therapeutic intervention. nih.gov

Significant advancements in this area include:

Fluorescence Imaging: The strong fluorescence emission of Ce6 derivatives allows for their visualization in preclinical models, confirming their accumulation at the tumor site. nih.gov

Radiolabeling for PET Imaging: Ce6 can act as a chelating agent for radioisotopes like copper-64 (⁶⁴Cu). nih.gov This allows for the development of dual-modality probes that can be tracked in vivo using both fluorescence imaging and the highly sensitive and quantitative positron emission tomography (PET). Studies with ⁶⁴Cu-labeled PEG-Ce6 nanomicelles have demonstrated high tumor uptake and enabled effective imaging-guided PDT. nih.gov

Cerenkov Luminescence-Induced PDT: An innovative approach utilizes the Cerenkov luminescence (CL) emitted by PET radionuclides, such as fluorine-18 (B77423) (¹⁸F) in [¹⁸F]FDG, as an internal light source to activate Ce6 in deep-seated tumors. nih.gov This strategy overcomes the limited penetration depth of external light sources. The spectral overlap between CL and the absorption spectrum of Ce6 enables Cerenkov radiation energy transfer (CRET), which can be used for both imaging and therapy. nih.gov

These imaging-guided approaches are pivotal for personalizing PDT, ensuring that the light is delivered only when the photosensitizer has reached an optimal concentration in the tumor, thereby maximizing therapeutic outcomes and minimizing collateral damage.

Optimization of Photophysical and Photochemical Properties for Enhanced Biological Activity

The biological activity of a photosensitizer is directly linked to its photophysical and photochemical properties. A primary goal of current research is to rationally modify the structure of this compound to optimize these characteristics.

Key properties being targeted for optimization include:

Absorption Spectrum: An ideal photosensitizer should have strong absorption in the red or near-infrared region of the electromagnetic spectrum (the "phototherapeutic window," ~650-900 nm), where light can penetrate tissues more deeply. nih.gov Ce6 and its derivatives have a characteristic strong absorption band (the Q-band) in this region (~660 nm). mdpi.com

Singlet Oxygen Quantum Yield (ΦΔ): This value represents the efficiency of singlet oxygen production upon light excitation. Researchers are synthesizing new derivatives and studying how structural changes affect the triplet state lifetime and, consequently, the singlet oxygen quantum yield. researchgate.net For example, the insertion of metal ions like zinc(II) into the chlorin macrocycle has been shown to increase singlet oxygen generation compared to the free-base form. researchgate.net

Photostability: Photosensitizers can be degraded upon prolonged exposure to light, a phenomenon known as photobleaching, which reduces their therapeutic effect. Enhancing the photostability of Ce6 derivatives is an important consideration in the design of new compounds.

By fine-tuning these properties through chemical synthesis, researchers aim to create photosensitizers that can be activated more efficiently with deeper-penetrating light and that can generate cytotoxic ROS with greater potency.

Interplay of this compound with the Tumor Microenvironment and Immune System in Research Models

A paradigm shift in PDT research is the recognition that its effects extend beyond direct tumor cell killing. Ce6-mediated PDT can profoundly modulate the tumor microenvironment and stimulate a robust and lasting anti-tumor immune response. nbinno.commdpi.comnih.gov

Emerging research in this area has revealed several key mechanisms:

Induction of Immunogenic Cell Death (ICD): PDT can induce a specific form of apoptosis and necrosis that releases damage-associated molecular patterns (DAMPs). These molecules act as "danger signals" that recruit and activate immune cells, such as dendritic cells and T cells.

The Abscopal Effect: A significant finding is that local PDT treatment can lead to the regression of distant, untreated tumors—a phenomenon known as the abscopal effect. mdpi.comnbinno.com This systemic response is mediated by the adaptive immune system. In mouse melanoma models, Ce6-PDT on a primary tumor was shown to suppress the growth of a secondary, untreated tumor, an effect correlated with an increase in immune-stimulating cytokines like IFN-γ and TNF-α. mdpi.com

Modulation of Immune Checkpoints: Ce6-PDT has been shown to impact immune checkpoint pathways, such as the PD-1/PD-L1 axis. nbinno.comresearchgate.net By potentially downregulating PD-L1 expression on tumor cells, PDT can release the "brakes" on the immune system, enhancing the ability of cytotoxic T cells to attack the cancer. nbinno.comnbinno.comresearchgate.net

Enhanced T-Cell Infiltration: Treatment with Ce6-PDT can promote the infiltration and activation of T cells within the tumor, a critical factor for a successful anti-tumor immune response. nbinno.comnbinno.com

The ability of Ce6-PDT to convert the treated tumor into an in situ vaccine represents one of the most exciting future directions. This opens up new avenues for combination therapies, pairing PDT with immune checkpoint inhibitors to achieve synergistic and potentially curative outcomes. nih.govresearchgate.net

Q & A

Q. Can this compound’s histidine-targeting mechanism inform drug design for metal-ion-associated pathologies?

  • Methodology : Investigate its chelation properties with Cu²⁺ or Fe³⁺ using isothermal titration calorimetry (ITC). In darkness, stoichiometric amounts (≥10 µM) reduce free Cu²⁺, inhibiting metal-induced Aβ aggregation. Compare to known chelators (e.g., clioquinol) in cellular models of Alzheimer’s disease .

Q. Tables for Key Parameters

Parameter Optimal Range Key Technique Reference
PDT Light Dose (VSMCs)2 J/cm² (660 nm)MTS assay
Liposomal EncapsulationPEG-PCL nanoparticlesDynamic light scattering
Serum Effect on UptakeReduced at 10% FBSFluorescence microscopy
Aβ Aggregation Inhibition≤1 µM under PDTThT assay, NMR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorin e6 dimethylester
Reactant of Route 2
Chlorin e6 dimethylester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.